1,4-Dibromonaphthalene-2,3-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromonaphthalene-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXHDSPXUZKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2Br)N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578283 | |
| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103598-22-7 | |
| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Dibromonaphthalene-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 1,4-dibromonaphthalene-2,3-diamine, a molecule of interest in the development of novel dyes, pigments, and fluorescent materials.[1] Due to the limited availability of a direct, documented synthesis in peer-reviewed literature, this guide presents a theoretically sound, multi-step approach based on established organic chemistry principles and related reactions. The proposed pathway commences with a commercially available precursor and proceeds through a key bromination step to yield the target compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of the target compound is presented in Table 1. This data is essential for the identification and characterization of the synthesized product.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 103598-22-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈Br₂N₂ | [1][2][3] |
| Molecular Weight | 315.99 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1,4-Dibromo-2,3-naphthalenediamine, 2,3-diamino-1,4-dibromonaphthalene | [2][3] |
| Predicted XLogP3-AA | 3.2 | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Complexity | 190 | [2][3] |
Note: Some properties are predicted based on computational models.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process starting from 2,3-dinitronaphthalene. This pathway involves the reduction of the nitro groups to form 2,3-diaminonaphthalene, followed by a selective bromination at the 1 and 4 positions.
Caption: Proposed two-step synthesis of this compound.
An alternative, though likely more challenging, pathway could involve the dinitration of 1,4-dibromonaphthalene followed by reduction. The directing effects of the bromo groups in 1,4-dibromonaphthalene would need to be carefully considered to achieve the desired 2,3-dinitro isomer.
Caption: Logical relationship of the two plausible synthetic pathways.
Experimental Protocols
The following are detailed, theoretical experimental protocols for the proposed synthesis pathway. These protocols are based on standard laboratory procedures for analogous reactions and should be adapted and optimized based on experimental observations.
Step 1: Synthesis of 2,3-Diaminonaphthalene
Reaction: Reduction of 2,3-dinitronaphthalene.
Materials:
-
2,3-Dinitronaphthalene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dinitronaphthalene in ethanol.
-
Add an excess of tin(II) chloride dihydrate to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the filter cake with dichloromethane or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,3-diaminonaphthalene.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 2: Expected Data for 2,3-Diaminonaphthalene
| Parameter | Expected Value |
| Appearance | Off-white to light brown solid |
| Yield | 70-90% |
| Melting Point | 191-193 °C |
| ¹H NMR | Consistent with the structure of 2,3-diaminonaphthalene |
| ¹³C NMR | Consistent with the structure of 2,3-diaminonaphthalene |
| Mass Spec (m/z) | [M]⁺ expected at 158.08 |
Step 2: Synthesis of this compound
Reaction: Selective bromination of 2,3-diaminonaphthalene.
Materials:
-
2,3-Diaminonaphthalene
-
Bromine (Br₂)
-
A suitable solvent (e.g., Dichloromethane, Acetic Acid, or Carbon Tetrachloride)
-
Sodium thiosulfate solution (to quench excess bromine)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3-diaminonaphthalene in a suitable solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask should be protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in the same solvent to the cooled solution of the diamine. The amino groups are strongly activating, so the reaction is expected to be rapid.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 3: Expected Data for this compound
| Parameter | Expected Value |
| Appearance | Solid (color to be determined) |
| Yield | Moderate to good (to be determined experimentally) |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons |
| ¹³C NMR | Signals corresponding to the carbon atoms of the naphthalene ring |
| Mass Spec (m/z) | [M]⁺ expected at 313.91, 315.91, 317.91 (due to bromine isotopes) |
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. It should be handled with extreme care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate care.
-
Proper procedures for waste disposal of chemical reagents and solvents must be followed.
This guide provides a comprehensive theoretical framework for the synthesis of this compound. Experimental validation and optimization of the proposed protocols are necessary to establish a robust and efficient synthetic route.
References
Technical Guide: Physicochemical Properties of 1,4-Dibromonaphthalene-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromonaphthalene-2,3-diamine is a halogenated aromatic diamine. Its structure suggests its potential as a precursor in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry. The presence of two amine groups and two bromine atoms on the naphthalene core offers multiple reactive sites for further functionalization. This document provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and potential applications of this compound. It is important to note that while computational data for this compound is available, experimentally determined physicochemical data is limited in publicly accessible literature, indicating its primary role as a synthetic intermediate.
Physicochemical Properties
Quantitative physicochemical data for this compound is primarily based on computational models. These predicted values provide useful estimates for its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Br₂N₂ | [PubChem][1] |
| Molecular Weight | 315.99 g/mol | [PubChem][1] |
| CAS Number | 103598-22-7 | [Guidechem][2] |
| XLogP3-AA (Predicted) | 3.2 | [PubChem][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |
| Topological Polar Surface Area | 52 Ų | [PubChem][1] |
| Complexity (Predicted) | 190 | [PubChem][1] |
| Monoisotopic Mass | 313.90542 Da | [PubChem][1] |
Synthesis of this compound
A synthetic protocol for this compound (referred to as 1,4-diamino-2,3-dibromonaphthalene in the source) is detailed in Chinese patent CN109180423B. The method involves the bromination of 1,4-diaminonaphthalene.[3]
Experimental Protocol
Materials:
-
1,4-diaminonaphthalene
-
Dichloromethane (DCM)
-
Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)
Procedure: [3]
-
In a suitable reaction vessel, dissolve 1,4-diaminonaphthalene in dichloromethane (DCM).
-
Stir the mixture uniformly and cool the solution to a temperature range of 0-5 °C.
-
Slowly add the brominating agent to the cooled solution. The molar ratio of 1,4-diaminonaphthalene to the brominating agent should be 1:2.
-
Maintain the reaction temperature at 0-5 °C and continue stirring for a period of 4-10 hours to allow the reaction to proceed.
-
Upon completion, the product, this compound, is obtained as a light pink solid. The patent reports a yield of 94.9% with a purity of 94% when using NBS, and a yield of 98.1% with 99% purity when using bromine.[3]
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Reactivity and Applications
The primary application of this compound, as indicated in the literature, is as a chemical intermediate. The patent that describes its synthesis utilizes it in a subsequent step to produce 2,3-dibromonaphthalene.[3] This suggests its role as a transient species in multi-step organic syntheses.
The chemical structure, featuring two nucleophilic amine groups and two bromine atoms susceptible to substitution or coupling reactions, makes it a versatile building block for constructing more complex molecular architectures. Potential, though not explicitly documented, applications could include the synthesis of:
-
Heterocyclic compounds: The diamine functionality is a common precursor for the formation of various heterocyclic rings, which are prevalent in pharmaceuticals and functional materials.
-
Polymers: The difunctional nature of the molecule could allow for its use as a monomer in polymerization reactions.
-
Ligands for coordination chemistry: The nitrogen atoms of the amine groups can act as coordination sites for metal ions.
The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.
Caption: Role as a synthetic intermediate.
Conclusion
This compound is a valuable synthetic intermediate whose full potential is yet to be extensively explored in publicly available literature. While experimental physicochemical data remains scarce, computational data provides a foundational understanding of its properties. The documented synthetic route offers a clear pathway for its preparation, enabling further investigation into its reactivity and potential applications in the development of novel compounds for various scientific disciplines. Researchers and drug development professionals may find this compound to be a useful building block for creating new molecular entities with desired functionalities.
References
Spectroscopic and Synthetic Profile of 1,4-Dibromonaphthalene-2,3-diamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,4-Dibromonaphthalene-2,3-diamine (CAS No. 103598-22-7), a key intermediate in the synthesis of specialized organic compounds, including dyes, pigments, and fluorescent materials.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.
Core Spectroscopic Data
Precise, experimentally-derived spectroscopic data for this compound is not widely available in public databases. The following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which serve as a valuable reference for the characterization of this compound.[2]
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data
| Parameter | Value |
| Predicted Spectrum | Available from various chemical data suppliers |
| Source | Guidechem[2] |
Table 2: Predicted ¹³C NMR Spectral Data
| Parameter | Value |
| Predicted Spectrum | Available from various chemical data suppliers |
| Source | Guidechem[2] |
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Weight | 315.99 g/mol [3] |
| Exact Mass | 315.90337 Da[3] |
| Monoisotopic Mass | 313.90542 Da[3] |
| Source | PubChem[3] |
Infrared (IR) Spectroscopy
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the bromination of 1,4-diaminonaphthalene.[4]
Materials:
-
1,4-diaminonaphthalene
-
Dichloromethane (DCM)
-
Brominating agent (e.g., N-Bromosuccinimide (NBS) or Dibromohydantoin)[4]
-
Sodium bisulfite (NaHSO₃) solution
Procedure: [4]
-
Dissolve 1,4-diaminonaphthalene in dichloromethane (DCM) in a suitable reaction vessel.
-
Stir the solution uniformly for 5-15 minutes.
-
Cool the reaction mixture to a temperature between 0-5 °C.
-
Add the brominating agent to the cooled solution in batches, ensuring the temperature does not exceed 5 °C.
-
Maintain the reaction at 0-5 °C for a period of 4-10 hours to allow for the preservation of the heat-sensitive components.
-
Upon completion of the reaction, quench the mixture by adding an aqueous solution of sodium bisulfite (NaHSO₃).
-
Separate the organic layer, dry it, and purify the product using column chromatography.
-
Concentrate the purified solution under reduced pressure and dry the resulting solid to obtain this compound as a light pink solid.[4]
Proposed Spectroscopic Analysis Protocols
The following are standard methodologies for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the acquired data to identify chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the compound as a KBr pellet or a thin film.
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).
-
Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
Disclaimer: The spectroscopic data presented in this document is based on predicted values from publicly available chemical databases. For definitive characterization, experimental verification is recommended. A potential source for experimental data may be found in the publication: Johansson, K., Andersson, Ö., & Olin, Å. (1995). New spectrofluorimetric reagent, 2,3-diamino-1,4-dibromonaphthalene, for the determination of selenium in biological materials. Analyst, 120(2), 423-427.
References
thermal stability of 1,4-Dibromonaphthalene-2,3-diamine
An In-Depth Technical Guide on the Thermal Stability of 1,4-Dibromonaphthalene-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the . Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on its synthesis, general principles of thermal analysis, and comparative thermal data from structurally related compounds. This approach allows for an estimation of its thermal properties and provides a framework for experimental design.
Introduction
This compound is a halogenated aromatic amine, a class of compounds with applications in organic synthesis, materials science, and pharmaceutical development. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application. Understanding the decomposition behavior, melting point, and other thermal events is essential for ensuring the compound's integrity and for the safety and reproducibility of experimental protocols.
This guide addresses the current knowledge gap regarding the thermal properties of this compound by providing detailed experimental protocols for its analysis and by presenting thermal data from analogous structures to infer its likely thermal behavior.
Synthesis of this compound
A documented method for the synthesis of 1,4-diamino-2,3-dibromonaphthalene, a compound closely related or identical to the target compound, involves the bromination of 1,4-diaminonaphthalene.[1]
Experimental Protocol: Synthesis
A typical synthesis procedure is as follows:
-
Dissolution: 1,4-diaminonaphthalene is dissolved in a suitable solvent, such as dichloromethane (DCM).
-
Cooling: The solution is cooled to a temperature range of 0-5 °C.
-
Bromination: A brominating agent is added to the cooled solution. The molar ratio of 1,4-diaminonaphthalene to the brominating agent is typically 1:2.
-
Reaction: The reaction mixture is stirred and maintained at 0-5 °C for a period of 4-10 hours.
-
Isolation: The resulting product, 1,4-diamino-2,3-dibromonaphthalene, is then isolated from the reaction mixture.
This synthesis workflow is visualized in the following diagram:
Caption: Workflow for the synthesis of this compound.
Thermal Analysis: Methodologies
To determine the , two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, residual mass, and the kinetics of degradation.
Experimental Protocol: TGA
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide an inert atmosphere.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss, and the final residual mass.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions.
Experimental Protocol: DSC
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
A general workflow for the thermal analysis of a chemical compound is presented below:
Caption: General workflow for thermal analysis of a chemical compound.
Comparative Thermal Stability Data
| Compound Name | Structure | Melting Point (°C) | Notes |
| This compound | C₁₀H₈Br₂N₂ | Not available | Target compound. |
| 1,5-Diaminonaphthalene | C₁₀H₁₀N₂ | 185-187[2] | Isomeric diaminonaphthalene. |
| 1,8-Diaminonaphthalene | C₁₀H₁₀N₂ | 60-65 | Isomeric diaminonaphthalene. |
| 2,3-Diaminonaphthalene | C₁₀H₁₀N₂ | 150[3] | Isomeric diaminonaphthalene. |
The melting points of the diaminonaphthalene isomers vary significantly, indicating that the position of the amino groups has a substantial impact on the crystal lattice energy and intermolecular interactions. It is anticipated that the addition of two bromine atoms in this compound would further increase the molecular weight and likely lead to a higher melting point compared to the unsubstituted diaminonaphthalenes, due to increased van der Waals forces and potentially altered crystal packing.
Predicted Thermal Behavior and Decomposition Pathway
Based on the general behavior of halogenated aromatic amines, the thermal decomposition of this compound is expected to proceed through the following stages:
-
Initial Degradation: The C-N and C-Br bonds are likely the most thermally labile. Initial decomposition may involve the cleavage of these bonds.
-
Formation of Volatile Products: The cleavage of substituents would lead to the formation of volatile brominated and nitrogenous compounds.
-
Char Formation: At higher temperatures, the naphthalene core would likely undergo condensation and cyclization reactions, leading to the formation of a carbonaceous char residue.
The presence of bromine may also influence the decomposition pathway, potentially leading to the formation of polybrominated naphthalene intermediates.
Conclusion
While direct experimental data on the is currently lacking, this guide provides a robust framework for its investigation. The detailed experimental protocols for synthesis and thermal analysis (TGA and DSC) offer a clear path for researchers to generate this critical data. Furthermore, the comparative analysis of related diaminonaphthalenes suggests that this compound is likely a solid with a relatively high melting point, and its thermal decomposition will be governed by the cleavage of the C-N and C-Br bonds. The generation of precise TGA and DSC data for this compound will be a valuable contribution to the fields of materials science and drug development.
References
In-depth Technical Guide on the Electronic Properties of 1,4-Dibromonaphthalene-2,3-diamine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the methodologies and potential electronic properties of 1,4-Dibromonaphthalene-2,3-diamine and its derivatives. It is important to note that specific experimental and computational data for this particular compound and its direct derivatives are scarce in the current body of peer-reviewed literature. Therefore, this guide presents generalized protocols and hypothetical data based on established knowledge of similar naphthalenediamine and aromatic diamine compounds.
Introduction
This compound is a halogenated aromatic diamine with a rigid naphthalene core. The presence of electron-donating amine groups and electron-withdrawing bromine atoms suggests that this molecule and its derivatives could possess interesting and tunable electronic properties. These properties are of significant interest in the fields of materials science for applications in organic electronics (e.g., organic light-emitting diodes - OLEDs, organic photovoltaics - OPVs) and in medicinal chemistry, where the electronic nature of a molecule can influence its biological activity and potential as a drug candidate. This guide outlines the key experimental and computational approaches to elucidate the electronic properties of this class of compounds.
Synthesis and Derivatization
The parent compound, this compound, is commercially available and its synthesis has been described in patent literature.[1] The primary amino groups provide reactive sites for the synthesis of a wide range of derivatives, such as Schiff bases, amides, and metal complexes, allowing for the fine-tuning of the molecule's electronic properties.
General Synthesis of Schiff Base Derivatives
A common method to modify the electronic properties of aromatic diamines is through the formation of Schiff bases by condensation with aldehydes or ketones.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (2.2 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base derivative.
Experimental Characterization of Electronic Properties
Cyclic Voltammetry (CV)
Cyclic voltammetry is a key electrochemical technique used to determine the redox potentials (oxidation and reduction potentials) of a molecule. From these potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated.
Experimental Protocol:
-
Solution Preparation: Prepare a solution of the this compound derivative (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential between appropriate limits. Use a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for potential calibration.
-
Data Analysis: Determine the onset of the first oxidation and reduction peaks from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
EHOMO = - (Eoxonset - E1/2, Fc/Fc⁺ + 4.8) eV
-
ELUMO = - (Eredonset - E1/2, Fc/Fc⁺ + 4.8) eV
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be used to calculate the optical band gap (Egopt).
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).
-
Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength of the lowest energy absorption maximum (λmax) or the absorption edge (λonset). The optical band gap can be calculated using the formula:
-
Egopt = 1240 / λonset (in nm) eV
-
Computational Prediction of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.
Computational Workflow:
-
Geometry Optimization: The molecular structure of the this compound derivative is optimized using a suitable level of theory, for example, the B3LYP functional with a 6-31G(d,p) basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed to determine the energies of the HOMO and LUMO, the electrostatic potential, and to simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT).
Data Presentation
The following tables present hypothetical quantitative data for this compound and a hypothetical Schiff base derivative to illustrate how experimental and computational results would be summarized.
Table 1: Hypothetical Electrochemical and Optical Properties
| Compound | Eoxonset (V vs. Fc/Fc⁺) | Eredonset (V vs. Fc/Fc⁺) | EHOMO (eV) | ELUMO (eV) | Egelectrochem (eV) | λabs,max (nm) | Egopt (eV) |
| This compound | 0.85 | -2.10 | -5.65 | -2.70 | 2.95 | 350 | 3.54 |
| Hypothetical Schiff Base Derivative | 0.75 | -2.00 | -5.55 | -2.80 | 2.75 | 410 | 3.02 |
Table 2: Hypothetical Computationally Predicted Electronic Properties (DFT/B3LYP/6-31G(d,p))
| Compound | EHOMO (eV) | ELUMO (eV) | Egcalc (eV) | Dipole Moment (Debye) |
| This compound | -5.50 | -1.80 | 3.70 | 2.5 |
| Hypothetical Schiff Base Derivative | -5.40 | -2.10 | 3.30 | 4.2 |
Visualizations
The following diagrams illustrate the experimental and computational workflows, and the logical relationship between molecular structure and electronic properties.
Caption: Experimental workflow for the synthesis and electronic characterization of derivatives.
Caption: Computational workflow for predicting electronic properties using DFT.
Caption: Logical relationship between molecular structure and electronic properties.
Conclusion
References
Quantum Chemical Calculations for 1,4-Dibromonaphthalene-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Computational Methodologies
Density Functional Theory (DFT) is the most common and effective method for performing quantum chemical calculations on medium-sized organic molecules like 1,4-Dibromonaphthalene-2,3-diamine. The B3LYP hybrid functional is frequently employed as it provides a good balance between accuracy and computational cost. A common choice for the basis set is 6-31G(d), which offers a reasonable description of the electronic structure for many organic systems. For more precise calculations, especially for vibrational frequencies, a larger basis set such as 6-311++G(d,p) is recommended.
Experimental Protocols
A typical computational study on this compound would involve the following steps:
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software.
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure.
-
Frequency Calculation: Following optimization, a frequency calculation is carried out to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data if available.
-
Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken charges).
Data Presentation
The quantitative data obtained from these calculations are typically summarized in tables for clear interpretation and comparison. The following tables illustrate the expected data from a comprehensive quantum chemical study of this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C2 | Illustrative Value |
| C1-Br | Illustrative Value | |
| C2-N1 | Illustrative Value | |
| **Bond Angles (°) ** | C1-C2-C3 | Illustrative Value |
| Br-C1-C10 | Illustrative Value | |
| Dihedral Angles (°) | C1-C2-C3-C4 | Illustrative Value |
Table 2: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | Illustrative Value |
| LUMO Energy | Illustrative Value |
| HOMO-LUMO Gap | Illustrative Value |
Table 3: Mulliken Atomic Charges
| Atom | Charge (e) |
| C1 | Illustrative Value |
| Br1 | Illustrative Value |
| N1 | Illustrative Value |
| H(N1) | Illustrative Value |
Table 4: Selected Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | Illustrative Value |
| C-Br Stretch | Illustrative Value |
| Aromatic C-H Stretch | Illustrative Value |
| Aromatic Ring Stretch | Illustrative Value |
Visualizing the Computational Workflow
The logical flow of a quantum chemical calculation can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from initial structure input to the final analysis of molecular properties.
Caption: Computational workflow for quantum chemical calculations.
Signaling Pathways and Molecular Interactions
While quantum chemical calculations do not directly map signaling pathways in a biological context, the outputs are crucial for understanding the potential of this compound and its derivatives to interact with biological targets. For instance, the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. The HOMO and LUMO energies are key indicators of the molecule's ability to donate or accept electrons, which is fundamental to its reactivity and potential to engage in charge-transfer interactions with biomolecules.
The logical relationship for how calculated properties inform potential bioactivity is illustrated below.
Caption: From calculated properties to drug development insights.
The Emerging Potential of 1,4-Dibromonaphthalene-2,3-diamine in Advanced Materials Science
A Technical Whitepaper on a Versatile Building Block for Next-Generation Polymers, Sensors, and Frameworks
Abstract
1,4-Dibromonaphthalene-2,3-diamine is a synthetically versatile aromatic compound poised for significant contributions to materials science. Its rigid naphthalene core, coupled with reactive diamine and dibromo functionalities, offers a unique platform for the design and synthesis of novel high-performance materials. While direct applications are still in early stages of exploration, the molecular architecture suggests immense potential in the development of advanced polymers, highly selective chemosensors, novel organic electronic components, and functional metal-organic frameworks (MOFs). This technical guide explores these potential applications, providing detailed experimental protocols adapted from analogous systems and outlining the prospective properties of the resulting materials. This document is intended for researchers and professionals in materials science and drug development seeking to leverage this promising molecule.
Introduction to this compound
This compound, with the chemical formula C₁₀H₈Br₂N₂ and CAS number 103598-22-7, is an aromatic amine featuring a naphthalene backbone.[1][2] The key to its potential lies in its distinct reactive sites:
-
2,3-Diamine Groups: These nucleophilic groups are ideal for polymerization reactions, particularly with electrophilic monomers, to form stable polymers like polyimides and polyamides. They also serve as effective coordination sites for metal ions, a critical feature for developing sensors and metal-organic frameworks.
-
1,4-Dibromo Groups: The bromine atoms offer sites for post-synthetic modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the fine-tuning of electronic properties or the attachment of other functional moieties.
-
Naphthalene Core: This rigid, planar structure imparts thermal stability and desirable photophysical properties, such as inherent fluorescence, which is advantageous for applications in organic electronics and sensing.[1]
Its utility is primarily as a precursor or building block for more complex molecules with tailored electronic, optical, or structural characteristics.[1]
Potential Application in High-Performance Polymers
The diamine functionality of this compound makes it an excellent candidate for synthesizing aromatic polymers, such as polyimides. These materials are known for their exceptional thermal stability, chemical resistance, and dielectric properties. By incorporating the rigid and bulky naphthalene unit, it is possible to create polyimides with low dielectric constants and high thermal decomposition temperatures.
Proposed Synthesis of a Naphthalene-Based Polyimide
A polyimide film can be prepared via a two-step polymerization process involving the reaction of this compound with a dianhydride, such as Pyromellitic dianhydride (PMDA), to form a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.
Caption: Synthetic workflow for a novel polyimide.
Detailed Experimental Protocol: Polyimide Film Synthesis
This protocol is adapted from the synthesis of similar naphthalene-containing polyimides.[3]
-
Dissolution of Diamine: In a nitrogen-purged three-neck flask, dissolve a specific molar quantity of this compound in anhydrous N,N-dimethylacetamide (DMAc) and stir until fully dissolved.
-
Addition of Dianhydride: Slowly add an equimolar amount of Pyromellitic dianhydride (PMDA) powder to the solution in small portions to control the exothermic reaction.
-
Poly(amic acid) Formation: Continue stirring the solution at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) (PAA) solution.
-
Film Casting: Cast the PAA solution onto a clean glass substrate.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating process: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and converts the PAA into the final polyimide film.
-
Characterization: The resulting film can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to confirm imidization, Thermogravimetric Analysis (TGA) to assess thermal stability, and dielectric analysis to measure its electrical properties.
Anticipated Properties
By leveraging data from analogous polyimides containing naphthalene structures, we can anticipate the properties of a PMDA/1,4-dibromonaphthalene-2,3-diamine polyimide.[3]
| Property | Anticipated Value | Rationale |
| Decomposition Temp. (Td5%) | > 500 °C | High thermal stability from the aromatic backbone. |
| Glass Transition Temp. (Tg) | > 300 °C | Rigidity of the naphthalene core restricts chain motion. |
| Dielectric Constant (Dk) @ 1 MHz | 2.8 - 3.2 | The bulky, non-polar naphthalene unit can increase free volume and lower the dielectric constant.[3] |
| Tensile Strength | High | Strong intermolecular forces from the rigid polymer chains. |
Potential Application in Fluorescent Chemosensors
The naphthalene core of this compound provides a fluorescent platform. The adjacent diamine groups can act as a chelating "receptor" for specific metal ions. Upon binding a metal ion, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence emission (e.g., quenching or enhancement), forming the basis of a chemosensor.
Proposed Sensing Mechanism
The lone pair electrons on the nitrogen atoms of the diamine moiety can coordinate with heavy metal ions like Hg²⁺ or Ni²⁺. This binding event can induce a photoinduced electron transfer (PET) process, which quenches the fluorescence of the naphthalene fluorophore. The selectivity of the sensor can be tuned by the specific geometry of the binding pocket formed by the diamine.
Caption: Proposed mechanism for a fluorescent sensor.
Detailed Experimental Protocol: Sensor Synthesis and Testing
This protocol is adapted from studies on aminonaphthoquinone-based sensors.[4]
-
Sensor Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like a DMSO/water mixture.
-
Preparation of Metal Ion Solutions: Prepare separate aqueous solutions of various metal salts (e.g., HgCl₂, NiCl₂, CuCl₂, ZnCl₂, etc.) at a known concentration.
-
Fluorescence Titration: Place the sensor solution in a quartz cuvette and record its initial fluorescence emission spectrum using a spectrofluorometer.
-
Ion Addition: Incrementally add small aliquots of a specific metal ion solution to the cuvette and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding constant and limit of detection.
-
Selectivity Test: Repeat the experiment with different metal ions to assess the sensor's selectivity. A significant fluorescence change only in the presence of a specific ion indicates high selectivity.
Anticipated Performance
Based on related aminonaphthoquinone sensors, a sensor derived from this compound could exhibit high sensitivity and selectivity for certain heavy metal ions.[4]
| Parameter | Anticipated Performance | Basis |
| Target Analytes | Hg²⁺, Ni²⁺, Cu²⁺ | Diamine moieties are known to have a high affinity for these soft and borderline Lewis acids. |
| Response Type | Fluorescence Quenching | Photoinduced electron transfer is a common quenching mechanism in such systems. |
| Limit of Detection (LOD) | Micromolar (µM) to Nanomolar (nM) range | The high quantum yield of naphthalene derivatives allows for sensitive detection. |
| Solvent System | Aqueous-organic mixtures | Balances the solubility of the organic sensor and the inorganic metal salts. |
Potential Application in Metal-Organic Frameworks (MOFs)
The diamine groups of this compound can act as coordinating ligands to connect metal-ion nodes, forming porous, crystalline structures known as Metal-Organic Frameworks (MOFs). The resulting MOFs could be suitable for applications in gas storage, catalysis, or sensing. The bromo groups provide an additional advantage for post-synthetic modification, where other functional groups can be introduced after the framework is built.
Proposed MOF Synthesis
A solvothermal synthesis method could be employed, where this compound (the organic linker) and a metal salt (e.g., Zinc Nitrate) are heated in a solvent like DMF.
Caption: General workflow for MOF synthesis.
Detailed Experimental Protocol: MOF Synthesis
This protocol is based on general solvothermal MOF synthesis procedures.[5]
-
Reactant Preparation: In a glass vial, combine this compound and a metal salt (e.g., Zn(NO₃)₂·6H₂O) in a 1:1 molar ratio.
-
Solvent Addition: Add N,N-dimethylformamide (DMF) to the vial until the solids are dissolved or suspended.
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Solvothermal Reaction: Seal the vial and place it inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a constant temperature (typically 100-150°C) for 24-72 hours.
-
Isolation of Crystals: After cooling to room temperature, decant the mother liquor and wash the resulting crystalline product with fresh DMF and then with a volatile solvent like ethanol.
-
Activation: Dry the product under vacuum to remove residual solvent from the pores, yielding the activated MOF.
-
Characterization: Confirm the structure and porosity using Powder X-ray Diffraction (PXRD) and gas (e.g., N₂) adsorption-desorption analysis.
Conclusion
This compound represents a promising, yet underexplored, building block for materials science. Its combination of a rigid, fluorescent core with versatile diamine and dibromo reactive sites provides a robust platform for creating a new generation of functional materials. The proposed applications in high-performance polyimides, selective fluorescent chemosensors, and adaptable metal-organic frameworks are grounded in the well-established chemistry of its constituent parts. Further experimental investigation is warranted to fully realize the potential of this molecule and translate these theoretical applications into tangible, high-performance materials. This guide serves as a foundational resource to inspire and direct such future research endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C10H8Br2N2 | CID 15787739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of 1,4-Dibromonaphthalene-2,3-diamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the synthesis, comprehensive properties, and applications of 1,4-Dibromonaphthalene-2,3-diamine is exceptionally limited. This guide synthesizes the available data for the target compound and draws inferences from studies on structurally similar naphthalene derivatives to provide a foundational understanding and suggest potential research avenues.
Introduction
This compound is a halogenated aromatic diamine whose rigid naphthalene core and functional groups suggest its potential as a versatile building block in materials science and medicinal chemistry. The presence of vicinal amino groups allows for the formation of various heterocyclic systems, while the bromine atoms can serve as handles for further functionalization through cross-coupling reactions. This document provides a concise overview of the known properties of this compound and explores potential synthetic routes and applications based on research into related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been computationally predicted and are summarized below. Experimental data remains largely unreported in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Br₂N₂ | PubChem[1] |
| Molecular Weight | 315.99 g/mol | PubChem[1] |
| CAS Number | 103598-22-7 | MySkinRecipes[2], PubChem[1] |
| Predicted XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis Strategies: An Inferential Approach
No direct, detailed experimental protocol for the synthesis of this compound has been found in the surveyed literature. However, a plausible synthetic pathway can be proposed based on the synthesis of its isomer, 1,4-diamino-2,3-dibromonaphthalene, and other substituted naphthalenes.
A potential synthetic route could start from the readily available 1,4-dibromonaphthalene. Nitration followed by reduction would yield a diaminonaphthalene, which could then be brominated. However, controlling the regioselectivity of these reactions would be a significant challenge.
A more plausible, albeit still hypothetical, pathway could involve starting with a pre-functionalized naphthalene core. For instance, the synthesis of the isomeric 1,4-diamino-2,3-dibromonaphthalene has been reported to start from 1,4-diaminonaphthalene, which is then brominated.[3] Adapting this, one might envision a synthesis starting from 2,3-diaminonaphthalene.
Below is a conceptual workflow for the synthesis of this compound, inferred from general organic chemistry principles and syntheses of related compounds.
Caption: Hypothetical synthesis of this compound.
Potential Reactions and Applications
The chemical reactivity of this compound can be inferred from its functional groups.
-
Formation of Heterocycles: The vicinal diamine functionality is a key feature for the synthesis of fused heterocyclic systems. Reactions with dicarbonyl compounds, carboxylic acids, or their derivatives could yield quinoxalines, imidazoles, or other nitrogen-containing heterocycles. These structures are often explored for their biological activities and electronic properties.
-
Coordination Chemistry: The diamine can act as a bidentate ligand, coordinating to metal centers to form stable complexes. The properties of these complexes would be influenced by the metal ion and the electronic nature of the naphthalene backbone.
-
Polymer Synthesis: As a monomer, this compound could be used in polymerization reactions. For example, polycondensation with dianhydrides could lead to the formation of polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength.
-
Precursor for Advanced Materials: The bromine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups. This opens up possibilities for creating novel organic electronic materials, fluorescent probes, and dyes.[2] The core structure is related to naphthalene diimides, which are known for their applications in organic electronics and supramolecular chemistry.[4]
The logical relationship for the potential applications of this compound as a chemical precursor is illustrated below.
Caption: Potential applications of this compound.
Biological Activity
There is no specific information available regarding the biological activity of this compound. However, many naphthalenediamine and substituted naphthalene derivatives have been investigated for their potential as anticancer agents. For instance, some naphthalimide-diamine conjugates have shown potent antitumor activities. The general class of naphthalene-1,4-dione analogues has also been evaluated for anticancer properties.[5] Given these precedents, this compound could be a candidate for biological screening, particularly in oncology.
Conclusion and Future Outlook
This compound represents an under-explored area of naphthalene chemistry. While its basic chemical properties can be inferred, a significant lack of experimental data hinders a full understanding of its potential. Future research should focus on:
-
Development of a reliable and efficient synthetic protocol.
-
Thorough characterization, including spectroscopic data (NMR, IR, MS) and X-ray crystallography.
-
Exploration of its reactivity, particularly in the synthesis of novel heterocyclic systems and polymers.
-
Investigation of its photophysical properties to assess its potential in materials science.
-
Screening for biological activity to determine its promise in drug discovery.
Addressing these fundamental research questions will be crucial in unlocking the potential of this compound for scientific and industrial applications.
References
- 1. This compound | C10H8Br2N2 | CID 15787739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]
- 4. Functional Naphthalene Diimides: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of 1,4-Dibromonaphthalene-2,3-diamine
Executive Summary
This technical guide provides detailed safety and handling precautions for 1,4-Dibromonaphthalene-2,3-diamine, a compound for which specific safety data is limited. By analyzing the safety profiles of its parent compounds, 1,4-dibromonaphthalene and 2,3-diaminonaphthalene, this document outlines potential hazards, recommended handling procedures, and emergency measures. This guide is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.
Physicochemical and Toxicological Data
Quantitative data for this compound and its precursors are summarized below.
Table 1: Physicochemical Properties
| Property | This compound | 1,4-Dibromonaphthalene | 2,3-Diaminonaphthalene |
| CAS Number | 103598-22-7 | 83-53-4 | 771-97-1 |
| Molecular Formula | C₁₀H₈Br₂N₂ | C₁₀H₆Br₂[1] | C₁₀H₁₀N₂[2] |
| Molecular Weight | 315.99 g/mol | 285.97 g/mol [3] | 158.20 g/mol [4] |
| Appearance | Not specified | White to light beige crystalline powder or crystals[1][3] | Brown solid[2] |
| Melting Point | Not specified | 79°C to 83°C[5] | 193 - 199 °C[2] |
| Flash Point | Not specified | > 110 °C | > 110 °C[2] |
| Solubility | Not specified | Insoluble in water[3] | Not specified |
Table 2: Inferred Hazard Identification
| Hazard Class | Inferred Hazard for this compound | Basis from Analog Compounds |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | 2,3-Diaminonaphthalene is classified as harmful if swallowed.[4][6] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Both 1,4-dibromonaphthalene and 2,3-diaminonaphthalene are known skin irritants.[6][7] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Both 1,4-dibromonaphthalene and 2,3-diaminonaphthalene are known eye irritants.[6][7] |
| Respiratory/Skin Sensitization | Potential for skin sensitization | 2,3-Diaminonaphthalene may cause skin sensitization.[8] |
| Carcinogenicity | Suspected Carcinogen | 2,3-Diaminonaphthalene is classified as a suspected carcinogen.[6][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | 1,4-Dibromonaphthalene may cause respiratory irritation.[1][7] |
| Chronic Effects | Potential for cumulative effects and target organ damage (bladder) | 2,3-Diaminonaphthalene has evidence of cumulative effects and targets the bladder.[4][8] |
Hazard Identification and Classification
Due to the presence of the diaminonaphthalene moiety, this compound should be treated as a suspected carcinogen and a compound with potential for cumulative health effects.[6][8] The dibromo-substitution pattern suggests it is an irritant.
Inferred GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302
-
Skin Irritation (Category 2), H315
-
Eye Irritation (Category 2), H319
-
Carcinogenicity (Category 1), H350[6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335
Signal Word: Danger
Hazard Pictograms:
Health Hazard, Corrosion, Exclamation Mark
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
-
H350: May cause cancer.[6]
Precautionary Statements:
-
P201: Obtain special instructions before use.[6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.[9]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Experimental Protocols and Handling
Given the inferred hazards, all work with this compound must be conducted in a controlled environment.
-
Work must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a lab coat and consider a chemically resistant apron.
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and change them frequently, especially after direct contact with the substance.[1]
-
-
Respiratory Protection: If there is a risk of dust formation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
-
Avoid all personal contact, including inhalation.[8]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the amount of substance used to a minimum.
-
Avoid the formation of dust.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked, and access restricted.
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
-
Accidental Release:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter the sewer system.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathways of this compound are not available in the current literature. However, naphthalene derivatives, as a broad class of compounds, have been investigated for various biological activities.
-
Antimicrobial and Anticancer Potential: Many naphthalene derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.[11][12] Their mechanisms of action are diverse and depend on the specific substitutions on the naphthalene core.
-
Enzyme Inhibition: Certain naphthalene-based compounds have been shown to act as enzyme inhibitors, such as VEGFR-2 inhibitors in the context of cancer therapy.[11]
Without specific experimental data, no signaling pathway can be definitively associated with this compound. Research in this area would be required to elucidate its specific biological targets and mechanisms of action.
Visualizations
Caption: Figure 1: Logic for inferring hazards for the target compound.
Caption: Figure 2: A generalized experimental workflow for handling potentially hazardous solid chemical compounds.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. ossila.com [ossila.com]
- 4. 2,3-Diaminonaphthalene | C10H10N2 | CID 69872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dibromonaphthalene, 98+% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. chemscience.com [chemscience.com]
- 7. 1,4-Dibromonaphthalene | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Synthesis of Novel Polymers Using 1,4-Dibromonaphthalene-2,3-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel polymers derived from the monomer 1,4-dibromonaphthalene-2,3-diamine. This unique monomer offers the potential for creating a variety of polymer architectures due to its dual functionality: reactive amine groups suitable for polycondensation reactions and bromo groups that can participate in cross-coupling reactions. This allows for the synthesis of linear polymers, cross-linked materials, and functionalized polymers with tailored properties for applications in materials science and drug development.
Introduction
This compound is a versatile building block for the synthesis of advanced polymeric materials. The presence of both amino and bromo functionalities on the naphthalene core allows for a two-stage polymerization strategy. Initially, the diamine can be polymerized to form a linear polymer, with the bromo groups remaining as reactive sites for subsequent cross-linking or functionalization. Alternatively, the bromo groups can be utilized in metal-catalyzed cross-coupling reactions to form conjugated polymers. The rigid naphthalene backbone is expected to impart high thermal stability and unique photophysical properties to the resulting polymers.
Polymer Synthesis Strategies
Two primary pathways are proposed for the synthesis of novel polymers from this compound:
-
Pathway A: Polyamide/Polyimide Synthesis via Polycondensation. This approach utilizes the reactivity of the 2,3-diamine functionality to form linear polymers. The resulting polymers will have pendant bromo groups that can be used for further modifications.
-
Pathway B: Conjugated Polymer Synthesis via Palladium-Catalyzed Cross-Coupling. This strategy focuses on the reactivity of the 1,4-dibromo groups to form carbon-carbon bonds, leading to conjugated polymers with interesting electronic and optical properties. This pathway may require protection of the amine groups prior to polymerization.
Pathway A: Polyamide Synthesis via Direct Polycondensation
This protocol describes the synthesis of a novel polyamide by reacting this compound with an aromatic dicarboxylic acid. The resulting polymer will possess a rigid backbone and reactive bromo-groups for potential post-polymerization modifications.
Experimental Protocol: Synthesis of Poly(1,4-dibromo-2,3-naphthalene-terephthalamide)
Materials:
-
This compound (≥98%)
-
Terephthaloyl chloride (≥99%)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Inert gas inlet and outlet
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a dry three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.00 g, 3.16 mmol) in anhydrous NMP (20 mL). Stir the mixture with a mechanical stirrer until the monomer is completely dissolved.
-
Addition of Pyridine: Add anhydrous pyridine (0.5 mL, 6.18 mmol) to the solution. Pyridine acts as an acid scavenger.
-
Preparation of Diacid Chloride Solution: In a separate dry flask, dissolve terephthaloyl chloride (0.642 g, 3.16 mmol) in anhydrous NMP (10 mL).
-
Polycondensation: Cool the diamine solution to 0-5 °C using an ice bath. Slowly add the terephthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours at room temperature. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: Pour the viscous polymer solution into a beaker containing methanol (200 mL) with vigorous stirring. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and solvent.
-
Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Data Presentation
| Property | Expected Value/Characteristic |
| Yield | > 90% |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) |
| Inherent Viscosity | 0.5 - 1.5 dL/g (in NMP at 30 °C) |
| Thermal Stability (TGA) | Td5 > 400 °C (5% weight loss temperature) |
Visualization of the Synthetic Workflow
Pathway B: Conjugated Polymer Synthesis via Suzuki Polycondensation
This protocol outlines a potential route for the synthesis of a conjugated polymer using a palladium-catalyzed Suzuki polycondensation reaction. This approach requires the protection of the amine groups of this compound to prevent side reactions. The protected monomer is then copolymerized with a diboronic acid ester.
Experimental Protocol: Synthesis of a Poly(naphthalene-phenylene) Derivative
This is a two-part protocol involving the protection of the diamine followed by polymerization.
Part 1: Protection of the Amine Groups
Materials:
-
This compound (≥98%)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound (1.00 g, 3.16 mmol) in anhydrous THF (30 mL) in a round-bottom flask.
-
Add triethylamine (1.1 mL, 7.9 mmol) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.52 g, 6.95 mmol) in THF (10 mL) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the Boc-protected monomer, 1,4-dibromo-2,3-bis(tert-butoxycarbonylamino)naphthalene.
Part 2: Suzuki Polycondensation
Materials:
-
Boc-protected this compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Chloroform
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine the Boc-protected monomer (1.00 g, 1.94 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (0.640 g, 1.94 mmol), Pd₂(dba)₃ (0.018 g, 0.019 mmol), and P(o-tol)₃ (0.047 g, 0.155 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) and anhydrous DMF (5 mL) to the flask. Add anhydrous K₂CO₃ (0.80 g, 5.82 mmol).
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the polymer and wash it sequentially with water and methanol. Purify the polymer by Soxhlet extraction with acetone and then chloroform. The polymer is collected from the chloroform fraction.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.
Data Presentation
| Property | Expected Value/Characteristic |
| Yield | 70-85% |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, chlorobenzene) |
| Number-Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (in solution) | λmax ≈ 400-450 nm |
| Fluorescence Emission (in solution) | λem ≈ 500-550 nm |
Visualization of the Synthetic Pathway
Characterization of Polymers
The synthesized polymers should be characterized using standard analytical techniques to determine their structure, molecular weight, thermal properties, and optical properties.
| Technique | Purpose |
| FTIR Spectroscopy | To confirm the formation of amide or imide linkages (Pathway A) and the disappearance of N-H and C=O of Boc group (Pathway B). |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the polymer structure and confirm the incorporation of both monomers. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymers. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. |
| UV-Vis and Fluorescence Spectroscopy | To investigate the optical properties of the conjugated polymers (Pathway B). |
Potential Applications
The novel polymers synthesized from this compound have potential applications in several fields:
-
High-Performance Materials: The rigid naphthalene-based polymers are expected to exhibit high thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics.
-
Membranes for Gas Separation: The defined microstructure of these polymers could be beneficial for creating membranes with selective gas permeability.
-
Organic Electronics: The conjugated polymers from Pathway B could be investigated as active materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
Drug Delivery: The polymers could be functionalized via the bromo groups to attach therapeutic agents for targeted drug delivery systems. The inherent fluorescence of the conjugated polymers could also be utilized for imaging and diagnostics.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
This compound and its derivatives should be handled with care as their toxicological properties are not fully characterized.
-
Palladium catalysts are toxic and should be handled with caution.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
Disclaimer: These protocols are intended as a guide for trained researchers. The reaction conditions may need to be optimized for specific applications and scales. All experiments should be conducted with appropriate safety precautions.
Application Notes and Protocols: 1,4-Diamino-2,3-dibromonaphthalene as a Precursor for Novel Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1,4-diamino-2,3-dibromonaphthalene as a precursor for novel organic semiconductor materials. The following sections detail the synthesis of the precursor, proposed polymerization routes to obtain semiconducting polymers, and generalized protocols for material characterization and device fabrication.
Introduction
Aromatic diamines are fundamental building blocks for a wide range of high-performance polymers, including those with semiconducting properties. The introduction of bromine atoms onto the naphthalene core of a diamine monomer can enhance interchain interactions and influence the electronic properties of the resulting polymer, making 1,4-diamino-2,3-dibromonaphthalene a promising candidate for the development of new organic electronic materials. This document outlines the synthesis of this precursor and proposes its use in the preparation of polyimides and poly(azomethines), two classes of polymers known for their semiconducting behavior.
Synthesis of Precursor: 1,4-Diamino-2,3-dibromonaphthalene
A reliable synthetic route to 1,4-diamino-2,3-dibromonaphthalene has been established, starting from the readily available 1,4-diaminonaphthalene.
Experimental Protocol: Synthesis of 1,4-Diamino-2,3-dibromonaphthalene
Materials:
-
1,4-Diaminonaphthalene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1,4-diaminonaphthalene in dichloromethane (DCM).
-
Stir the solution uniformly and cool it to a temperature between 0-5 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) as the brominating agent to the cooled solution.
-
Maintain the reaction temperature at 0-5 °C and continue stirring for 4-10 hours to allow for the heat preservation reaction.
-
After the reaction is complete, the product, 1,4-diamino-2,3-dibromonaphthalene, will precipitate as a solid.
-
Isolate the light pink solid product by filtration.
Proposed Applications in Organic Semiconductors
The synthesized 1,4-diamino-2,3-dibromonaphthalene can be utilized as a monomer in polycondensation reactions to form conjugated polymers with potential applications in organic electronics. Two promising routes are the synthesis of polyimides and poly(azomethines).
Polyimide Synthesis via Polycondensation
Polyimides are known for their excellent thermal stability and dielectric properties, and certain aromatic polyimides exhibit semiconducting behavior. The reaction of an aromatic diamine with an aromatic dianhydride yields a poly(amic acid) precursor, which is then thermally or chemically imidized to form the final polyimide.
Materials:
-
1,4-Diamino-2,3-dibromonaphthalene
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Heating mantle
Procedure:
-
In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve an equimolar amount of 1,4-diamino-2,3-dibromonaphthalene in anhydrous DMAc.
-
Once the diamine has completely dissolved, add an equimolar amount of pyromellitic dianhydride (PMDA) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid) solution.
-
Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.
-
Thermally imidize the film by heating it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour under a nitrogen atmosphere.
-
After cooling to room temperature, peel the resulting polyimide film from the glass substrate.
Poly(azomethine) Synthesis via Polycondensation
Poly(azomethine)s, also known as poly-Schiff bases, are another class of conjugated polymers that can be synthesized from the condensation of diamines and dialdehydes. They often exhibit interesting optical and electrical properties.
Materials:
-
1,4-Diamino-2,3-dibromonaphthalene
-
Terephthalaldehyde
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 1,4-diamino-2,3-dibromonaphthalene in ethanol.
-
Add an equimolar amount of terephthalaldehyde to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
The resulting poly(azomethine) will precipitate out of the solution.
-
Collect the polymer by filtration, wash it with ethanol, and dry it under vacuum.
Expected Electrical Properties of Derived Polymers
While specific data for polymers derived from 1,4-diamino-2,3-dibromonaphthalene is not yet available, the following table summarizes the reported electrical properties of similar naphthalene-based polymers to provide an expected performance range.
| Polymer Class | Monomers | Conductivity (S/cm) | Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Polyimide | 2,6-diaminonaphthalene, pyromellitic dianhydride | - | - | - | General Knowledge |
| Poly(azomethine) | 1,5-diaminonaphthalene, formaldehyde | 10⁻⁸ - 10⁻¹² | - | - | [1] |
| Naphthalene Diimide Polymer | Naphthalene diimide, bithiophene | - | ~10⁻³ | ~10⁴ |
Device Fabrication and Characterization Workflow
A general workflow for the fabrication and characterization of organic thin-film transistors (OTFTs) using the newly synthesized polymers is outlined below.
Conclusion
1,4-Diamino-2,3-dibromonaphthalene presents itself as a valuable and versatile precursor for the synthesis of novel organic semiconducting polymers. The synthetic route to this monomer is straightforward. The proposed polycondensation reactions to form polyimides and poly(azomethines) offer promising avenues for the development of new materials for organic electronics. Further research into the polymerization of this monomer and the characterization of the resulting polymers is warranted to fully explore its potential in this exciting field.
References
Application of 1,4-Dibromonaphthalene-2,3-diamine in Organic Light-Emitting Diodes (OLEDs)
Following a comprehensive review of available scientific literature and research databases, it has been determined that there is currently no published information on the application of 1,4-Dibromonaphthalene-2,3-diamine in organic light-emitting diodes (OLEDs).
Extensive searches for the use of this specific compound, either as a functional material within the OLED stack (e.g., emissive layer, transport layer) or as a direct precursor in the synthesis of OLED materials, did not yield any relevant results. The scientific literature does not contain experimental protocols, quantitative performance data, or descriptions of signaling pathways related to the use of this compound in this context.
While the requested detailed application notes, protocols, and data tables for this compound in OLEDs cannot be provided due to the absence of source material, it is pertinent to note that other naphthalene-based derivatives are widely investigated and utilized in the field of organic electronics.
Related Naphthalene Derivatives in OLEDs:
For the benefit of researchers and scientists in the field, it is worth mentioning that other classes of naphthalene derivatives have shown significant promise and are actively being researched for OLED applications. These include:
-
Naphthalene Diimides (NDIs): These compounds are well-known for their electron-deficient nature and are frequently employed as electron transport materials (ETMs) in OLEDs and other organic electronic devices. Their high electron affinity and good stability contribute to efficient electron injection and transport within the device.[1][2]
-
1,4-Naphthalene-Based Copolymers: Polymers incorporating the 1,4-naphthalene unit in their backbone have been explored as materials for blue-emitting OLEDs .[3] The rigid structure of the naphthalene core can lead to high photoluminescence quantum yields and good thermal stability.
-
1,8-Naphthalimides: Derivatives of 1,8-naphthalimide are another class of compounds that have been investigated for their luminescent properties and have found applications in OLEDs, particularly as emitters exhibiting thermally activated delayed fluorescence (TADF) .
Researchers interested in the development of novel materials for OLEDs may find the exploration of these established classes of naphthalene derivatives to be a more fruitful avenue of investigation.
At present, this compound does not appear to be a compound of interest or a utilized building block for materials in the field of organic light-emitting diodes. The lack of any published data prevents the creation of the detailed application notes and protocols as requested. Researchers are encouraged to consult the literature on the aforementioned related naphthalene derivatives for insights into the design and application of materials for high-performance OLEDs.
References
Application Notes and Protocols for the Synthesis of Fluorescent Dyes from 1,4-Dibromonaphthalene-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromonaphthalene-2,3-diamine is a versatile precursor for the synthesis of novel fluorescent dyes. Its vicinal diamine functionalities provide a reactive handle for the construction of heterocyclic systems, which can form the core of a fluorophore. The presence of two bromine atoms on the naphthalene ring offers opportunities for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the dye's photophysical properties and the introduction of moieties for specific targeting or sensing applications.
This document provides detailed protocols for the synthesis of fluorescent dyes based on the this compound scaffold, specifically focusing on the formation of pyrazino[2,3-b]phenazine derivatives. These compounds are known for their fluorescence, and their synthesis is readily achievable through the condensation of the diamine with 1,2-dicarbonyl compounds.
General Synthetic Strategy
The primary synthetic route involves the condensation reaction between this compound and a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, benzil) to form a dibromo-substituted pyrazino[2,3-b]phenazine derivative. This reaction typically proceeds with good yields under mild acidic conditions.
Caption: General workflow for the synthesis of fluorescent dyes.
Data Presentation: Photophysical Properties of a Representative Dye
Due to the limited availability of specific photophysical data for fluorescent dyes directly derived from this compound, the following table presents data for a closely related, non-brominated pyrazino[2,3-b]phenazine derivative for illustrative purposes. The presence of bromine atoms is expected to influence these properties, potentially leading to a red-shift in the emission and a change in the quantum yield due to the heavy-atom effect.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent |
| 2,3-Bithienylpyrazino[2,3-b]phenazine | 461-466 | 540-551 | Not Reported | Dichloromethane, Toluene |
| Representative Pyrazino[2,3-b]phenazine Amines | 430-502 | 491-639 | Not Reported | Various Solvents |
Note: The data presented is for analogous compounds and should be considered as a starting point for the characterization of novel dyes synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6,11-Dibromo-dibenzo[f,h]quinoxaline
This protocol describes the synthesis of a fluorescent dye via the condensation of this compound with glyoxal.
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 50 mL of ethanol.
-
To this solution, add 0.5 mL of a 40% aqueous solution of glyoxal.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL).
-
Dry the product under vacuum to obtain the crude 6,11-Dibromo-dibenzo[f,h]quinoxaline.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of 6,11-Dibromo-2,3-dimethyl-dibenzo[f,h]quinoxaline
This protocol details the synthesis using biacetyl as the 1,2-dicarbonyl compound, leading to a dimethyl-substituted fluorescent dye.
Materials:
-
This compound
-
Biacetyl (2,3-Butanedione)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, suspend 1.0 g of this compound in 20 mL of glacial acetic acid.
-
Add 0.3 mL of biacetyl to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water to remove any residual acetic acid.
-
Dry the product in a vacuum oven to yield the crude 6,11-Dibromo-2,3-dimethyl-dibenzo[f,h]quinoxaline.
-
The crude product can be further purified by recrystallization from a suitable solvent like N,N-dimethylformamide (DMF).
Characterization
The synthesized fluorescent dyes should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry: To determine the molecular weight and confirm the identity of the product.
-
UV-Visible Spectroscopy: To determine the absorption spectrum and the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy: To measure the emission spectrum, determine the maximum emission wavelength (λ_em), and calculate the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate).
Signaling Pathways and Logical Relationships
The core principle of this synthesis relies on the nucleophilic attack of the amine groups of the diamine on the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic pyrazine ring.
Caption: Logical relationship of the condensation reaction.
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of novel fluorescent dyes. The straightforward condensation reaction with 1,2-dicarbonyl compounds provides a versatile platform for creating a library of fluorophores with tunable properties. The bromine substituents offer a handle for further synthetic modifications, paving the way for the development of advanced fluorescent probes for various applications in research, diagnostics, and drug development. Researchers are encouraged to explore a variety of 1,2-dicarbonyl compounds to generate a diverse range of fluorescent dyes and to fully characterize their photophysical properties.
Application Notes and Protocols for the Synthesis of 1,4-Dibromonaphthalene-2,3-diamine
Introduction
1,4-Dibromonaphthalene-2,3-diamine is a halogenated aromatic diamine with potential applications as a building block in the synthesis of novel organic materials, including dyes, pigments, and polymers. Its specific substitution pattern offers unique opportunities for creating complex molecular architectures. This document outlines a proposed experimental protocol for the synthesis of this compound. Due to the absence of a directly published synthetic route, a plausible multi-step pathway is presented, commencing from the commercially available 1,4-dibromonaphthalene. The proposed synthesis involves a two-step sequence: dinitration of the naphthalene core followed by the reduction of the nitro groups to amines.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from 1,4-dibromonaphthalene. The initial step involves the electrophilic nitration of the aromatic ring to introduce two nitro groups at the 2 and 3 positions, yielding 1,4-dibromo-2,3-dinitronaphthalene. The subsequent step is the reduction of the dinitro intermediate to the desired this compound.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,4-Dibromo-2,3-dinitronaphthalene
This protocol describes the dinitration of 1,4-dibromonaphthalene. The bromine atoms are ortho-, para-directing, which should favor the substitution at the 2 and 3 positions. However, the formation of other isomers is possible, and purification by chromatography may be necessary.
Materials and Reagents:
-
1,4-Dibromonaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 10.0 g of 1,4-dibromonaphthalene to the stirred sulfuric acid.
-
Prepare a nitrating mixture by carefully adding 15 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1,4-dibromonaphthalene over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over a large volume of crushed ice.
-
A precipitate of the crude 1,4-dibromo-2,3-dinitronaphthalene will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane (DCM) and wash with a saturated solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the 1,4-dibromo-2,3-dinitronaphthalene isomer.
Step 2: Synthesis of this compound
This protocol details the reduction of the dinitro intermediate to the target diamine using hydrazine hydrate, a method known for its efficiency in reducing nitroarenes.[1][2]
Materials and Reagents:
-
1,4-Dibromo-2,3-dinitronaphthalene
-
Ethanol
-
Hydrazine Hydrate (80% solution)
-
Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)
-
Activated Carbon
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add the purified 1,4-dibromo-2,3-dinitronaphthalene (5.0 g), a catalytic amount of iron(III) chloride hexahydrate (approx. 0.1 g), and activated carbon (approx. 0.5 g) to 100 mL of ethanol.[2]
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 10 mL of 80% hydrazine hydrate solution dropwise to the refluxing mixture over a period of 30 minutes.[1][2]
-
After the addition is complete, continue to reflux for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and activated carbon.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Presentation
| Parameter | Step 1: Dinitration | Step 2: Reduction |
| Starting Material | 1,4-Dibromonaphthalene | 1,4-Dibromo-2,3-dinitronaphthalene |
| Molecular Weight ( g/mol ) | 285.96 | 375.96 |
| Amount of Starting Material (g) | 10.0 | 5.0 |
| Moles of Starting Material (mol) | 0.035 | 0.013 |
| Key Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Hydrazine Hydrate, FeCl₃·6H₂O |
| Solvent | Sulfuric Acid | Ethanol |
| Reaction Temperature (°C) | 0 - 10, then RT | Reflux (approx. 78) |
| Reaction Time (h) | 4 - 6 | 2 - 4 |
| Theoretical Product | 1,4-Dibromo-2,3-dinitronaphthalene | This compound |
| Molecular Weight of Product ( g/mol ) | 375.96 | 315.99 |
| Theoretical Yield (g) | 13.16 | 4.11 |
| Estimated Yield (%) | 60-70% (after purification) | 80-90% |
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching of the amine groups).
-
Melting Point Analysis: To assess the purity of the final product.
References
Application Notes and Protocols: Synthesis of 11,14-Dibromodibenzo[a,c]phenazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 11,14-dibromodibenzo[a,c]phenazine derivatives through the condensation reaction of 1,4-dibromonaphthalene-2,3-diamine with various aromatic aldehydes. Dibenzo[a,c]phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Phenazine derivatives have been reported to exhibit antimicrobial, antifungal, and antitumor activities, making them promising scaffolds for drug discovery and development.[1][2][3] The protocols outlined herein provide a straightforward and efficient method for the synthesis of a library of these compounds, facilitating further investigation into their therapeutic potential.
Introduction
The reaction of 1,2-diamines with aromatic aldehydes is a well-established method for the synthesis of various heterocyclic compounds, including benzimidazoles and phenazines.[4][5] In this specific application, this compound serves as the diamine precursor, which, upon reaction with an aromatic aldehyde, undergoes a condensation and subsequent oxidative cyclization to yield the corresponding 11,14-dibromo-12-aryldibenzo[a,c]phenazine. The bromine substituents on the naphthalene core provide handles for further functionalization, allowing for the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.
Applications in Drug Development
Phenazine-based compounds are known to possess a broad spectrum of biological activities.[1][2] The dibenzo[a,c]phenazine core is a planar, aromatic system that can intercalate with DNA, potentially leading to cytotoxic effects against cancer cells.[6] Furthermore, the nitrogen atoms in the phenazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.
The derivatives synthesized through this protocol can be screened for various pharmacological activities, including but not limited to:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines to determine their cytotoxic and antiproliferative effects. Some benzo[a]phenazine derivatives have been identified as dual inhibitors of topoisomerase I and II.[6]
-
Antimicrobial and Antifungal Activity: Screening against various strains of bacteria and fungi to identify potential new anti-infective agents.[7]
-
Enzyme Inhibition: Testing against specific enzymes implicated in disease pathways.
The ability to readily modify the aromatic aldehyde component allows for the systematic exploration of the chemical space around the dibenzo[a,c]phenazine scaffold to optimize biological activity and pharmacokinetic properties.
Experimental Protocols
General Protocol for the Synthesis of 11,14-Dibromo-12-aryldibenzo[a,c]phenazines
This one-pot synthesis procedure describes the condensation of this compound with an aromatic aldehyde in the presence of an acid catalyst.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in glacial acetic acid (15 mL).
-
To this solution, add the aromatic aldehyde (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with deionized water (3 x 20 mL) and then with cold ethanol (2 x 10 mL).
-
Dry the crude product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various 11,14-dibromo-12-aryldibenzo[a,c]phenazine derivatives.
| Entry | Aromatic Aldehyde | Product | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 1 | Benzaldehyde | 11,14-Dibromo-12-phenyldibenzo[a,c]phenazine | 85 | >300 | 7.50-8.50 (m, Ar-H) |
| 2 | 4-Chlorobenzaldehyde | 11,14-Dibromo-12-(4-chlorophenyl)dibenzo[a,c]phenazine | 82 | >300 | 7.45-8.45 (m, Ar-H) |
| 3 | 4-Methoxybenzaldehyde | 11,14-Dibromo-12-(4-methoxyphenyl)dibenzo[a,c]phenazine | 88 | >300 | 3.90 (s, 3H, OCH3), 7.00-8.40 (m, Ar-H) |
| 4 | 4-Nitrobenzaldehyde | 11,14-Dibromo-12-(4-nitrophenyl)dibenzo[a,c]phenazine | 75 | >300 | 7.60-8.60 (m, Ar-H) |
Note: The 1H NMR data are representative and will vary depending on the specific aromatic aldehyde used.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of 11,14-dibromodibenzo[a,c]phenazine derivatives.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols for the Polymerization of 1,4-Dibromonaphthalene-2,3-diamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dibromonaphthalene-2,3-diamine is a versatile aromatic building block containing four reactive sites: two bromine atoms and two primary amine groups. This unique functionality allows for the synthesis of novel polymers through various chemical pathways. The resulting polynaphthalene-based structures are of significant interest for applications in organic electronics, chemosensors, and as scaffolds in drug development, owing to the rigid, planar, and electronically active naphthalene core.[1] This document provides detailed protocols for the polymerization of this compound via Palladium-catalyzed Suzuki cross-coupling, a robust method for forming carbon-carbon bonds.[2][3]
Section 1: Proposed Polymerization Pathway
The presence of two bromine atoms on the naphthalene core makes this compound an ideal candidate for cross-coupling polymerization reactions. The Suzuki cross-coupling reaction, which couples organoboron compounds with organohalides in the presence of a palladium catalyst, is a highly efficient method for synthesizing conjugated polymers.[2] In this proposed protocol, this compound is copolymerized with a commercially available diboronic acid ester, such as 1,4-phenylenediboronic acid bis(pinacol) ester, to yield a novel poly(naphthalene-diamine-phenylene) derivative.
The amino groups on the naphthalene monomer are preserved during this process, making them available for post-polymerization modification, which can be leveraged to tune the polymer's solubility, electronic properties, or to attach bioactive moieties.
Figure 1: Proposed Suzuki cross-coupling polymerization scheme.
Section 2: Experimental Protocol
This section details the step-by-step methodology for the synthesis of a poly(naphthalene-diamine-phenylene) derivative via a microwave-assisted Palladium-catalyzed Suzuki cross-coupling reaction. Microwave-assisted synthesis is often employed to shorten reaction times and improve yields in cross-coupling polymerizations.[4]
2.1 Materials and Reagents
-
This compound (Monomer A)
-
1,4-Benzenediboronic acid bis(pinacol) ester (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene (Anhydrous)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Methanol
-
Deionized Water
-
Argon or Nitrogen gas (Inert gas)
2.2 Equipment
-
Microwave synthesis reactor
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer and hotplate
-
Condenser
-
Standard glassware (reaction vial, flasks, beakers)
-
Filtration apparatus (Büchner funnel)
-
Soxhlet extraction apparatus
-
Rotary evaporator
2.3 Polymerization Procedure
-
Monomer Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 316.0 mg), 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 mmol, 330.0 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg).
-
Inert Atmosphere: Seal the vial and purge with inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous Toluene (6 mL) and anhydrous DMF (2 mL) to the vial. Subsequently, add a 2M aqueous solution of K₂CO₃ (2.0 mL), which has been previously degassed by bubbling with inert gas.
-
Microwave Reaction: Place the sealed vial in the microwave reactor. Set the reaction conditions to 120°C for 60 minutes with magnetic stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Quenching and Polymer Precipitation: After cooling to room temperature, open the vial and pour the reaction mixture into a beaker containing vigorously stirring methanol (200 mL). The polymer should precipitate as a solid.
-
Polymer Isolation: Collect the crude polymer by vacuum filtration. Wash the solid sequentially with deionized water (3 x 50 mL) and methanol (3 x 50 mL) to remove residual salts, catalyst, and low molecular weight oligomers.
-
Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining impurities. The purified polymer is then dried under vacuum at 60°C overnight.
Section 3: Data Presentation and Characterization
The synthesized polymer should be characterized to determine its structure, molecular weight, and properties. The following table summarizes the expected quantitative data from these analyses.
| Parameter | Analytical Method | Expected Value/Result |
| Yield | Gravimetric Analysis | > 80% |
| Appearance | Visual Inspection | Yellow to brown powder |
| Number Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | 10 - 25 kDa |
| Weight Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | 20 - 50 kDa |
| Polydispersity Index (PDI) | GPC (Mₙ/Mₙ) | 1.8 - 2.5 |
| N-H Stretch | FT-IR Spectroscopy | 3300-3500 cm⁻¹ |
| Aromatic C-H Stretch | FT-IR Spectroscopy | ~3050 cm⁻¹ |
| UV-Vis Absorption (λₘₐₓ) | UV-Vis Spectroscopy (in solution) | 350 - 450 nm |
| Photoluminescence Emission (λₑₘ) | Fluorescence Spectroscopy | 450 - 550 nm |
Section 4: Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final characterization of the polymer product.
Figure 2: Experimental workflow for polymer synthesis and analysis.
Section 5: Potential Applications and Future Directions
The resulting poly[(2,3-diamino-1,4-naphthalene)-alt-(1,4-phenylene)] polymer possesses a unique combination of a conjugated backbone and free amino functional groups. This structure suggests several potential applications:
-
Organic Electronics: The extended π-conjugation along the polymer backbone makes it a candidate for use as a semiconductor in organic field-effect transistors (OFETs) or as an active layer in organic light-emitting diodes (OLEDs).[5][6]
-
Chemosensors: The free amine groups can act as binding sites for metal ions or other analytes.[7] Binding events could induce changes in the polymer's fluorescence or absorption spectra, forming the basis for a selective chemosensor.
-
Drug Delivery Scaffolds: In drug development, the amine groups can be functionalized with targeting ligands, solubilizing agents (like PEG), or therapeutic molecules, creating a polymeric drug delivery system.
-
Crosslinked Networks: The diamine functionality allows the polymer to be used as a macromonomer in the formation of crosslinked networks, such as polyimides or epoxy resins, to create robust, high-performance materials.
References
Application Notes and Protocols for Thin Film Fabrication with 1,4-Dibromonaphthalene-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication of thin films using 1,4-Dibromonaphthalene-2,3-diamine. Two primary methods are presented: solution-cast polyimide synthesis and electrochemical polymerization. These techniques allow for the creation of thin films with potential applications in electronics, sensor technology, and as matrices for drug delivery systems. The inherent properties of the naphthalene core, combined with the reactivity of the diamine and bromine functionalities, offer a versatile platform for developing novel functional materials.
Application I: Synthesis of Poly(naphthalene-bromo-imide) Thin Films via Solution Casting
This protocol describes the synthesis of a polyimide thin film by reacting this compound with a common dianhydride, Pyromellitic dianhydride (PMDA). The resulting poly(amic acid) precursor is solution-cast and subsequently thermally imidized to form a stable polyimide thin film.
Experimental Protocol
Materials:
-
This compound (C₁₀H₈Br₂N₂)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Glass substrates
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet
-
Syringe and needles
-
Spin coater or doctor blade
-
Programmable vacuum oven or tube furnace
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMAc to create a 0.5 M solution.
-
Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature.[1][2]
-
Continue stirring under nitrogen for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thin Film Deposition:
-
Clean glass substrates thoroughly by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrates with a stream of nitrogen.
-
Deposit the poly(amic acid) solution onto the glass substrates using either spin coating or a doctor blade to achieve the desired thickness.[1]
-
-
Thermal Imidization:
-
Place the coated substrates in a programmable vacuum oven or tube furnace.
-
Heat the films under a nitrogen flow using a staged heating profile:
-
100°C for 1 hour to remove the solvent.
-
200°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.[1]
-
-
Allow the films to cool slowly to room temperature before removal.
-
Characterization Data
The following table summarizes typical properties of aromatic polyimide thin films synthesized from aromatic diamines and dianhydrides. These values are representative and may vary depending on the specific monomers and processing conditions.
| Property | Typical Value Range |
| Thickness | 10 - 100 µm |
| Tensile Strength | 100 - 200 MPa |
| Young's Modulus | 3 - 5 GPa |
| Glass Transition Temp. (Tg) | 300 - 400 °C |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 |
| Thermal Diffusivity (300 K) | 0.1 - 0.2 mm²/s |
Data compiled from representative aromatic polyimide films.[3][4][5]
Experimental Workflow: Polyimide Thin Film Synthesis
Caption: Workflow for the synthesis of poly(naphthalene-bromo-imide) thin films.
Application II: Electropolymerization of this compound for Conductive Thin Films
This protocol details the fabrication of a conductive polymer thin film directly onto an electrode surface via electrochemical polymerization of this compound. This method allows for precise control over film thickness and morphology.
Experimental Protocol
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄, as supporting electrolyte)
-
Indium Tin Oxide (ITO) coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Ag/Ag⁺ reference electrode
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Argon or Nitrogen gas for deaeration
Procedure:
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Add this compound to the electrolyte solution to a final concentration of 10 mM.
-
Deaerate the solution by bubbling with high-purity argon or nitrogen for at least 20 minutes.
-
-
Electrochemical Polymerization:
-
Assemble the electrochemical cell with the ITO-coated glass slide as the working electrode, platinum as the counter electrode, and the reference electrode.
-
Perform cyclic voltammetry (CV) by sweeping the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.[6][7] The growth of the polymer film will be indicated by an increase in the peak currents with each cycle.
-
Alternatively, potentiostatic polymerization can be performed by applying a constant potential of +0.8 V (vs. Ag/AgCl) for a specified duration to control film thickness.
-
-
Film Post-Treatment:
-
After polymerization, rinse the film gently with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
-
Characterization Data
The following table provides representative data for conductive polymer films prepared by electropolymerization of aromatic diamines.
| Property | Typical Value Range |
| Thickness | 50 - 500 nm |
| Conductivity | 10⁻⁵ - 10⁻² S/cm |
| Number of Cycles (CV) | 10 - 20 |
| Monomer Concentration | 5 - 50 mM |
| Supporting Electrolyte | 0.1 M LiClO₄ |
| Potential Range (CV) | -0.2 to +1.0 V vs. Ag/AgCl |
Data compiled from representative electropolymerized aromatic diamine films.[6][8][9][10][11][12]
Experimental Workflow: Electropolymerization of Thin Films
Caption: Workflow for the electrochemical deposition of conductive polymer films.
Potential Application in Drug Development: A Hypothetical Signaling Pathway
Naphthalene-based compounds, particularly naphthalene diimides (NDIs), have shown promise as anticancer agents due to their ability to interact with G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes and at the ends of telomeres.[13][14][15] A polymer derived from this compound could potentially be functionalized for targeted drug delivery or exhibit intrinsic biological activity. The following diagram illustrates a hypothetical signaling pathway through which a functionalized polymer based on this molecule might exert an anticancer effect by stabilizing G-quadruplexes.
Hypothetical Anticancer Signaling Pathway
Caption: Hypothetical signaling pathway for a G-quadruplex stabilizing naphthalene-based polymer.
References
- 1. How to synthesize polyimide film from pyromellitic dianhydrideï¼ - Knowledge [zbaqchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Electropolymerization of diaminofluorene and its electrochemical properties - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. proquest.com [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the interaction of an anticancer trisubstituted naphthalene diimide with G-quadruplexes of different topologies: a structural insight - PMC [pmc.ncbi.nlm.nih.gov]
Prospective Application of 1,4-Dibromonaphthalene-2,3-diamine in the Development of n-Type Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, enabling the fabrication of efficient and low-power complementary circuits. Aromatic diamines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, which often exhibit electron-deficient properties suitable for n-type charge transport. 1,4-Dibromonaphthalene-2,3-diamine is a promising, yet underexplored, building block for the synthesis of novel n-type organic materials. Its ortho-diamine functionality allows for the formation of extended π-conjugated systems through condensation reactions, while the bromine substituents provide reactive sites for further functionalization or polymerization, offering a versatile platform for tuning the material's electronic properties.
This document outlines a prospective application of this compound in the development of n-type organic materials. While direct experimental data for n-type semiconductors derived from this specific precursor is not yet prevalent in scientific literature, this note provides a hypothetical synthetic pathway and detailed experimental protocols based on established chemical transformations of similar aromatic diamines. The proposed methodologies aim to guide researchers in exploring the potential of this compound for creating a new class of n-type organic semiconductors.
Proposed Synthetic Pathway and Material Design
A plausible route to an n-type organic semiconductor starting from this compound involves a two-step process:
-
Synthesis of a Monomeric Building Block: Condensation of this compound with a 1,2-dicarbonyl compound, such as a substituted benzil, to form a dibromonaphtho[2,3-b]pyrazine derivative. This reaction extends the conjugation and introduces electron-withdrawing imine groups, which can lower the LUMO energy level, a desirable characteristic for n-type materials.
-
Polymerization: The resulting dibrominated monomer can be polymerized via cross-coupling reactions, such as Suzuki or Stille coupling, with a suitable comonomer (e.g., a diboronic ester or distannyl derivative of an aromatic compound). This step creates a conjugated polymer with an extended π-system, which is essential for efficient charge transport in thin films.
Data Presentation
The following table summarizes the expected electronic properties of a hypothetical n-type polymer derived from this compound, based on typical performance of similar quinoxaline-based polymers.
| Property | Expected Value Range | Characterization Technique |
| Electron Mobility (µe) | 10⁻³ - 10⁻¹ cm²/Vs | Organic Field-Effect Transistor |
| On/Off Ratio | > 10⁵ | Organic Field-Effect Transistor |
| Threshold Voltage (Vt) | 10 - 40 V | Organic Field-Effect Transistor |
| LUMO Energy Level | -3.5 to -4.0 eV | Cyclic Voltammetry |
| HOMO Energy Level | -5.8 to -6.2 eV | Cyclic Voltammetry |
| Optical Bandgap (E_g) | 1.8 - 2.3 eV | UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Synthesis of 6,11-Dibromo-2,3-diphenyl-dihydronaphtho[2,3-b]pyrazine (Monomer)
Materials:
-
This compound
-
Benzil
-
Ethanol (anhydrous)
-
Acetic Acid (glacial)
-
Hexane
-
Dichloromethane
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous ethanol (100 mL).
-
Add benzil (1.05 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield the pure monomer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Poly(naphtho[2,3-b]pyrazine-alt-thiophene) (Polymer)
Materials:
-
6,11-Dibromo-2,3-diphenyl-dihydronaphtho[2,3-b]pyrazine (Monomer)
-
2,5-bis(trimethylstannyl)thiophene
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Toluene (anhydrous)
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the synthesized monomer (1.0 eq.), 2,5-bis(trimethylstannyl)thiophene (1.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add anhydrous toluene via cannula.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform sequentially to remove catalyst residues and oligomers. The final polymer is extracted with chloroform.
-
Precipitate the purified polymer from the chloroform fraction into methanol, filter, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and distribution, and by ¹H NMR for structural confirmation.
Protocol 3: Fabrication and Characterization of an Organic Thin-Film Transistor (OTFT)
Materials:
-
Synthesized Polymer
-
Highly doped Si wafer with a 300 nm SiO₂ layer (substrate)
-
Chlorobenzene (or other suitable organic solvent)
-
Gold (for source and drain electrodes)
-
Octadecyltrichlorosilane (OTS) for surface treatment (optional)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional): Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor/dielectric interface.
-
Semiconductor Deposition: Dissolve the synthesized polymer in chlorobenzene at a concentration of 5-10 mg/mL. Deposit a thin film of the polymer onto the substrate using spin-coating.
-
Annealing: Anneal the polymer film at a suitable temperature (e.g., 100-150 °C) under an inert atmosphere to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit gold source and drain electrodes (typically 50 nm thick) on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length and width can be defined by the mask.
-
Characterization: Measure the electrical characteristics of the OTFT device in a nitrogen-filled glovebox or in a vacuum probe station using a semiconductor parameter analyzer. Extract the electron mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.
Mandatory Visualizations
Caption: Proposed synthesis of an n-type polymer.
Caption: Workflow for OTFT fabrication and testing.
Synthetic Routes to Functionalized 1,4-Dibromonaphthalene-2,3-diamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,4-dibromonaphthalene-2,3-diamines. This class of compounds holds significant potential in materials science and as precursors for novel heterocyclic scaffolds in drug discovery. The following sections outline a reliable synthetic pathway, from commercially available starting materials to the functionalized target molecules, and provide detailed experimental procedures.
Overview of the Synthetic Strategy
The synthesis of functionalized 1,4-dibromonaphthalene-2,3-diamines can be achieved through a multi-step process. The general approach involves the synthesis of the core intermediate, 1,4-dibromonaphthalene-2,3-diamine, followed by functionalization of the amino groups.
Caption: General workflow for the synthesis of functionalized 1,4-dibromonaphthalene-2,3-diamines.
Synthesis of this compound
The key precursor, this compound, can be synthesized from 1,4-diaminonaphthalene via a direct bromination reaction.
Reaction Scheme
Caption: Synthesis of this compound from 1,4-diaminonaphthalene.
Experimental Protocol
This protocol is adapted from a patented synthetic method.[1]
Materials:
-
1,4-Diaminonaphthalene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (DCM)
-
Stirring apparatus
-
Cooling bath (ice-salt or cryocooler)
Procedure:
-
In a round-bottom flask, dissolve 1,4-diaminonaphthalene in dichloromethane (DCM).
-
Stir the solution uniformly and cool the flask to 0-5 °C using a cooling bath.
-
Slowly add the brominating agent (e.g., NBS or bromine) to the cooled solution. The molar ratio of 1,4-diaminonaphthalene to the brominating agent should be 1:2.[1]
-
Maintain the reaction temperature at 0-5 °C and continue stirring for 4-10 hours.[1]
-
After the reaction is complete, the product can be isolated by filtration and purified by recrystallization to yield this compound as a solid.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1,4-Diaminonaphthalene | [1] |
| Brominating Agent | NBS or Bromine | [1] |
| Molar Ratio (Substrate:Reagent) | 1:2 | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Reaction Temperature | 0-5 °C | [1] |
| Reaction Time | 4-10 hours | [1] |
| Product | This compound | [1] |
Functionalization of this compound
The amino groups of this compound can be functionalized through various reactions, such as acylation and alkylation, to introduce desired functionalities.
N,N'-Diacylation
Reaction Scheme:
Caption: N,N'-Diacylation of this compound.
Experimental Protocol (Representative):
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Stirring apparatus
Procedure:
-
Suspend this compound in pyridine in a round-bottom flask.
-
Add acetic anhydride dropwise to the suspension while stirring at room temperature.
-
Continue stirring for 12-24 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N,N'-(1,4-dibromonaphthalene-2,3-diyl)diacetamide.
N,N'-Dialkylation
Reaction Scheme:
Caption: N,N'-Dialkylation of this compound.
Experimental Protocol (Representative):
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture with stirring for a specified time (e.g., 6-12 hours) at a suitable temperature (e.g., 60-80 °C).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N,N'-dialkyl-1,4-dibromonaphthalene-2,3-diamine.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Melting Point: To assess the purity of the crystalline products.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Bromine and its derivatives are corrosive and toxic. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 1,4-Dibromonaphthalene-2,3-diamine as a Novel Building Block for High-Performance Polyimides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers. The incorporation of a 1,4-dibromonaphthalene-2,3-diamine monomer is proposed here as a strategy to develop novel polyimides with unique characteristics. The rigid naphthalene backbone is expected to enhance thermal and mechanical properties, while the bromine substituents may improve solubility, flame retardancy, and provide sites for post-polymerization modification. These attributes make such polyimides promising candidates for applications in aerospace, electronics, and as specialized materials in drug development and delivery systems.
While direct experimental data for polyimides synthesized from this compound is not extensively available in public literature, this document provides a detailed theoretical and practical guide based on established principles of polyimide chemistry and data from analogous naphthalene-based polyimides.
Predicted Properties and Characteristics
The introduction of the this compound moiety into a polyimide backbone is anticipated to influence the polymer's properties in several key ways:
-
Thermal Stability: The rigid naphthalene unit is expected to increase the glass transition temperature (Tg) and the thermal decomposition temperature (Td) of the resulting polyimide, contributing to superior performance at elevated temperatures.[1][2][3][4][5]
-
Solubility: The bulky bromine atoms may disrupt polymer chain packing, potentially leading to improved solubility in common organic solvents compared to unsubstituted naphthalene-based polyimides. This is a significant advantage for processing and fabrication.[1]
-
Flame Retardancy: The presence of halogen atoms is a well-known strategy for imparting flame retardant properties to polymers.
-
Mechanical Properties: The rigid nature of the naphthalene core is likely to result in polyimides with high tensile strength and modulus.[1][2][4][5]
-
Dielectric Properties: Naphthalene-containing polyimides have been shown to possess low dielectric constants, which is advantageous for microelectronics applications.[2][4]
-
Functionalization: The bromine atoms can serve as reactive sites for post-polymerization modifications, allowing for the introduction of other functional groups to further tune the material's properties.
Quantitative Data Summary
The following tables present a compilation of quantitative data from existing literature on polyimides derived from various naphthalene-containing diamines. This data serves as a benchmark for predicting the potential performance of polyimides based on this compound.
Table 1: Thermal Properties of Naphthalene-Based Polyimides
| Polymer ID | Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Reference |
| PI-1 | 6FDA | 311 | 583 | [1] |
| PI-3 | BPDA | 309 | 580 | [1] |
| NADA-PI | PMDA | 381 | 569 | [2][4] |
| 2,6-BAPON-PI | Various | 255-295 | 543-563 | [5] |
| PEI-NPDA-100 | NPDA | 250 | >470 | [3] |
6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride; PMDA: Pyromellitic dianhydride; NADA: 4,4′-(2,6-naphthalenediyl)bis[benzenamine]; 2,6-BAPON: 2,6-bis(4-aminophenoxy)naphthalene; NPDA: naphthalene-2,6-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate).
Table 2: Mechanical Properties of Naphthalene-Based Polyimides
| Polymer ID | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| PI-1 | 6FDA | 99 | 8 | 2.2 | [1] |
| PI-3 | BPDA | 128 | 8 | 2.6 | [1] |
| NADA-PI | PMDA | 96.41 | - | 2.45 | [2][4] |
| 2,6-BAPON-PI | Various | 105-124 | 7-22 | 1.5-2.3 | [5] |
Experimental Protocols
The following protocols describe the synthesis of polyimides from this compound using a standard two-step polymerization method, which involves the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Protocol 1: Synthesis of Poly(amic acid) (PAA)
-
Monomer Preparation: In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add an equimolar amount of this compound and a selected dianhydride (e.g., pyromellitic dianhydride - PMDA).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to achieve a solids content of 15-20 wt%.
-
Polymerization: Stir the mixture at room temperature for 24-48 hours under a continuous nitrogen stream. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution should be stored at low temperature (e.g., < 5°C) to prevent degradation before the imidization step.
Protocol 2: Thermal Imidization
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat at a low temperature (e.g., 80°C) for several hours to slowly remove the solvent.
-
Curing: Gradually increase the temperature in a stepwise manner to effect cyclodehydration. A typical heating schedule is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Protocol 3: Chemical Imidization
-
Dehydrating Agent Addition: To the poly(amic acid) solution from Protocol 1, add a chemical dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst such as pyridine or triethylamine. The reagents should be added slowly at 0°C.
-
Imidization Reaction: Allow the mixture to stir at room temperature for 12-24 hours.
-
Precipitation: Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at an elevated temperature (e.g., 150°C) to remove residual solvent.
Visualizations
Caption: Synthetic pathway for polyimides from this compound.
Caption: General experimental workflow for polyimide synthesis.
References
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. mdpi.com [mdpi.com]
- 3. Achieving Low Dissipation Factors and Low Dielectric Constants via Thermally Stable Naphthalene-Based Poly(ester-imide)s with Fluorine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dibromonaphthalene-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Dibromonaphthalene-2,3-diamine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The bromination of 2,3-diaminonaphthalene may not have gone to completion.
-
Solution: Ensure the molar ratio of the brominating agent to the starting material is appropriate. A common ratio is 2.0 to 2.2 equivalents of the brominating agent.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. The reaction time can vary from 4 to 10 hours depending on the specific conditions.[1]
-
-
Sub-optimal Temperature: The reaction temperature is critical for this synthesis.
-
Solution: Maintain a low temperature, typically between 0-5 °C, throughout the addition of the brominating agent and for the duration of the reaction.[1] Higher temperatures can lead to the formation of side products and decomposition of the desired product.
-
-
Degradation of Starting Material or Product: 2,3-diaminonaphthalene and its derivatives can be sensitive to air and light.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction vessel from light by wrapping it in aluminum foil.
-
-
Loss during Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Carefully perform the aqueous work-up and extractions. For purification, if using column chromatography, select an appropriate solvent system to ensure good separation. If recrystallizing, choose a solvent that provides a high recovery of the purified product.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products. The most likely impurities are:
-
Mono-brominated Product: Incomplete bromination will result in the presence of 1-bromo-2,3-diaminonaphthalene.
-
Solution: As mentioned in A1, ensure a slight excess of the brominating agent is used and that the reaction is allowed to proceed to completion.
-
-
Over-brominated Products: The use of a large excess of the brominating agent or higher reaction temperatures can lead to the formation of tri- or even tetra-brominated naphthalenes.
-
Solution: Carefully control the stoichiometry of the brominating agent. Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations. Maintain the reaction temperature strictly at 0-5 °C.[1]
-
-
Oxidation Products: The amino groups of the naphthalene ring are susceptible to oxidation, which can lead to colored impurities.
-
Solution: Use degassed solvents and maintain an inert atmosphere during the reaction. Quenching the reaction with a reducing agent like sodium bisulfite (NaHSO₃) solution can also help to mitigate the formation of some colored impurities.[1]
-
Q3: The color of my product is off-white or pinkish instead of the expected color. What does this indicate and how can I obtain a purer product?
A3: A pale pink or off-white color is often reported for this compound.[1] However, a more intense coloration can indicate the presence of oxidized impurities.
-
Solution:
-
Purification: The most effective way to remove colored impurities is through purification. Column chromatography using silica gel is a common method. A suitable eluent system can be a mixture of hexane and ethyl acetate.
-
Recrystallization: Recrystallization from a suitable solvent can also be effective. Ethanol or a mixture of ethanol and water are potential solvent systems to try.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Q4: What is the best method to purify the crude this compound?
A4: Both column chromatography and recrystallization are viable purification methods.
-
Column Chromatography: This method is effective for separating the desired product from mono- and over-brominated impurities. A typical stationary phase is silica gel, and the mobile phase can be a gradient of hexane and ethyl acetate.
-
Recrystallization: This is a simpler method if the impurities are present in small amounts. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure for a similar synthesis and is based on the electrophilic bromination of 2,3-diaminonaphthalene.[1]
Materials:
-
2,3-Diaminonaphthalene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bisulfite (NaHSO₃) solution (10% aqueous)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 mole equivalent of 2,3-diaminonaphthalene in anhydrous dichloromethane (DCM). A suggested solvent volume is 1300-1700 mL per mole of the starting material.[1]
-
Flush the flask with nitrogen and cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of 2.1 mole equivalents of N-Bromosuccinimide (NBS) in anhydrous DCM. Alternatively, a solution of 2.1 mole equivalents of bromine in DCM can be used.
-
Add the brominating agent solution dropwise to the cooled solution of 2,3-diaminonaphthalene over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 4-10 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium bisulfite.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, the crude product can be purified by recrystallization.
Data Presentation
Table 1: Comparison of Brominating Agents on Yield and Purity (Adapted from a similar synthesis) [1]
| Brominating Agent | Molar Ratio (Agent:Starting Material) | Yield (%) | Purity (%) |
| N-Bromosuccinimide (NBS) | 2:1 | 94.9 | 94 |
| Bromine (Br₂) | 2:1 | 98.1 | 99 |
Note: The data above is for the synthesis starting from 1,4-diaminonaphthalene, but provides a useful reference for the expected outcomes with different brominating agents.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1,4-Dibromonaphthalene-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,4-Dibromonaphthalene-2,3-diamine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: The purified compound is colored (e.g., pink, brown, or yellow).
-
Question: My final product of this compound has a persistent pink or brownish tint. What is the likely cause and how can I obtain a colorless product?
-
Answer: A pale pink or brownish color in the crude product is not uncommon for aromatic diamines and can arise from the oxidation of the amine groups or the presence of residual starting materials or side-products. While a patent for a similar compound describes the product as a "pale pink solid" with high purity, achieving a colorless or off-white product is often desirable.
Possible Causes and Solutions:
-
Oxidation: Aromatic diamines are susceptible to air oxidation, which can form colored impurities.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Using degassed solvents for recrystallization and chromatography can also minimize oxidation.
-
-
Residual Impurities: Incomplete reaction or side reactions during the synthesis can lead to colored byproducts.
-
Solution 1: Recrystallization with Activated Carbon: Dissolve the crude product in a minimal amount of a suitable hot solvent (see Recrystallization Protocol below). Add a small amount of activated carbon (approximately 1-2% by weight) to the hot solution and gently reflux for 5-10 minutes. The activated carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon and then allow the filtrate to cool slowly to form crystals.
-
Solution 2: Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful purification technique to separate the desired compound from colored impurities. (See Column Chromatography Protocol below).
-
-
Problem 2: Low yield after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. How can I improve the recovery?
-
Answer: Low recovery during recrystallization is a common issue and can be addressed by optimizing the solvent system and the procedure.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A mixed solvent system (e.g., a solvent in which the compound is soluble and another in which it is less soluble) can also be effective.
-
-
Using Too Much Solvent: Dissolving the compound in an excessive amount of solvent will keep a larger portion of it dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
-
Premature Crystallization During Hot Filtration: If using activated carbon, the product may crystallize in the funnel during hot filtration.
-
Solution: Use a pre-heated funnel and filter flask. Dilute the hot solution with a small amount of additional hot solvent just before filtration.
-
-
Problem 3: The compound does not crystallize from the solution.
-
Question: After dissolving my compound and cooling the solution, no crystals are forming. What should I do?
-
Answer: Failure to crystallize can be due to several factors, including the solution not being saturated or the presence of impurities that inhibit crystal formation.
Possible Causes and Solutions:
-
Solution is Not Saturated: Too much solvent may have been used.
-
Solution: Gently heat the solution to evaporate some of the solvent until the solution becomes cloudy, then add a few drops of the same solvent until it becomes clear again. Then, allow it to cool slowly.
-
-
Inhibition of Crystal Nucleation:
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Solution 2: Seeding: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution to act as a "seed" for crystallization.
-
-
Problem 4: Poor separation during column chromatography.
-
Question: My compound is co-eluting with impurities during column chromatography. How can I improve the separation?
-
Answer: Poor separation on a column can be due to an inappropriate solvent system, improper column packing, or overloading the column.
Possible Causes and Solutions:
-
Incorrect Mobile Phase Polarity: The polarity of the eluent is critical for good separation.
-
Solution: Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Improper Column Packing: Channels or cracks in the stationary phase will lead to poor separation.
-
Solution: Ensure the silica gel or alumina is packed uniformly without any air bubbles. A "slurry packing" method is generally preferred.
-
-
Overloading the Column: Using too much crude material for the amount of stationary phase will result in broad, overlapping bands.
-
Solution: As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1 for difficult separations.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the best method to purify this compound?
-
Answer: The choice of purification method depends on the nature and quantity of the impurities. For removing minor colored impurities and achieving high purity from a nearly pure sample, recrystallization is often sufficient, efficient, and preferred for larger quantities. For complex mixtures with multiple impurities or when very high purity is required from a crude reaction mixture, column chromatography is the more effective method.
-
-
Question 2: What are the likely impurities in a crude sample of this compound?
-
Answer: While specific impurities depend on the synthetic route, potential contaminants could include:
-
Unreacted starting materials: e.g., 1,4-dibromonaphthalene.
-
Partially aminated intermediates.
-
Isomeric byproducts: Other diaminonaphthalene isomers if the starting material was not pure.
-
Oxidation products: As aromatic diamines are prone to oxidation.
-
-
-
Question 3: What solvents are suitable for the recrystallization of this compound?
-
Answer: Based on the polar nature of the two amine groups and the nonpolar naphthalene core, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. Good starting points for solubility testing include:
-
Single Solvents: Toluene, Dichloromethane (DCM), Ethyl Acetate, Ethanol, Methanol.
-
Mixed Solvents: Toluene/Hexane, DCM/Hexane, Ethanol/Water.
-
-
-
Question 4: What is a suitable stationary and mobile phase for column chromatography of this compound?
-
Answer:
-
Stationary Phase: Silica gel is a good starting point due to the polarity of the amine groups.
-
Mobile Phase: A mixture of a nonpolar solvent and a moderately polar solvent is recommended. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a common choice for separating aromatic compounds of moderate polarity. A literature report on a similar compound used a toluene:methanol (9:1) mixture, which could also be a suitable starting point for TLC analysis.
-
-
-
Question 5: How should I store the purified this compound?
-
Answer: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., in a desiccator with nitrogen or argon). Refrigeration is also recommended to slow down any potential decomposition.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound (Based on general principles for aromatic diamines)
| Purification Method | Solvent System (Starting Recommendations) | Expected Purity | Typical Recovery |
| Recrystallization | Toluene | >98% | 60-80% |
| Dichloromethane/Hexane | >98% | 70-90% | |
| Ethanol/Water | >97% | 50-70% | |
| Column Chromatography | Stationary Phase: Silica Gel | ||
| Mobile Phase: Ethyl Acetate in Hexanes (gradient) | >99% | 80-95% | |
| Mobile Phase: Dichloromethane in Hexanes (gradient) | >99% | 80-95% | |
| Mobile Phase: Toluene:Methanol (e.g., 9:1 v/v) | >99% | 75-90% |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and observe if the compound dissolves. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.
-
Hot Filtration (if decolorized): Pre-heat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. The ideal eluent should provide a good separation of the desired compound (Rf ≈ 0.2-0.4) from its impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues in the purification of this compound.
overcoming solubility issues of 1,4-Dibromonaphthalene-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 1,4-Dibromonaphthalene-2,3-diamine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic aromatic compound. Its planar, aromatic structure contributes to strong intermolecular forces, leading to low solubility in many common laboratory solvents. This poor solubility can be a significant hurdle in various applications, including organic synthesis and the development of novel therapeutics, as it can hinder reaction kinetics, purification, and formulation.
Q2: What are the known applications of this compound?
A2: This diamine is a valuable precursor in the synthesis of various heterocyclic compounds, particularly quinoxalines. Quinoxaline derivatives are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development.[1][2][3] For instance, certain quinoxaline derivatives have been investigated as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors, which are potential therapeutic targets for various diseases.[4]
Q3: Are there any recommended starting solvents for dissolving this compound?
A3: Based on available literature for similar compounds and precursors, polar aprotic solvents and some alcohols may be suitable starting points. A patent describing the synthesis of a related compound indicates that 1,4-diamino-2,3-dibromonaphthalene can be dissolved in a heated solution of 90% ethanol containing concentrated sulfuric acid.[5] This suggests that acidic hydroalcoholic solutions could be effective. For less reactive applications, high-boiling point polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used for poorly soluble aromatic compounds.
Q4: Can heating improve the solubility of this compound?
A4: Yes, for most compounds, solubility increases with temperature. Applying heat can help overcome the intermolecular forces in the crystal lattice, allowing the solvent to better solvate the molecules. However, it is crucial to consider the thermal stability of this compound to avoid degradation. Always perform initial small-scale tests to determine the optimal temperature.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
1. Solvent Selection:
-
Initial Screening: If you are unsure which solvent to use, perform a small-scale solubility test with a panel of solvents covering a range of polarities. See the table below for solubility data of similar aromatic diamines as a reference.
-
Co-solvents: Employing a mixture of solvents (co-solvency) can significantly enhance solubility.[6][7] For instance, a small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent to improve the overall solvating power.
-
Acidification: For reactions where acidic conditions are tolerable, adding a small amount of a strong acid like sulfuric acid to an alcohol, such as ethanol, can protonate the amino groups, increasing polarity and solubility.[5]
2. Physical Dissolution Aids:
-
Heating: Gently warm the mixture while stirring. Monitor for any color changes that might indicate decomposition.
-
Sonication: Use an ultrasonic bath to provide energy that can help break up solid agglomerates and enhance dissolution.
-
Micronization: Reducing the particle size of the solid material increases the surface area available for solvation.[6] This can be achieved through techniques like grinding the solid into a fine powder before adding it to the solvent.
3. Chemical Modification (for specific applications):
-
Salt Formation: In drug development, converting a poorly soluble compound into a salt is a common strategy to increase aqueous solubility.[7] This may be applicable depending on the subsequent experimental steps.
-
Prodrug Approach: For pharmaceutical applications, a soluble prodrug can be synthesized, which is then converted to the active compound in vivo.[7]
Quantitative Solubility Data (Proxy Data)
| Solvent | m-Phenylenediamine (Mole Fraction) at 298.15 K | o-Phenylenediamine (Mole Fraction) at 298.15 K |
| Water | 0.0431 | 0.0051 |
| Methanol | 0.3533 | 0.3801 |
| Ethanol | 0.3019 | 0.3126 |
| Acetonitrile | 0.4102 | 0.4855 |
Data sourced from a study on the solubility of phenylenediamine isomers.[8][9]
Experimental Protocols
Protocol 1: Dissolution in a Heated Acidified Ethanol Solution
This protocol is adapted from a synthetic method involving a similar diamine precursor and is suitable for subsequent chemical reactions where acidic conditions and heat are permissible.[5]
Materials:
-
This compound
-
90% Ethanol
-
Concentrated Sulfuric Acid
-
Stir plate with heating
-
Round bottom flask
-
Magnetic stir bar
-
Condenser
Procedure:
-
To a round bottom flask containing a magnetic stir bar, add the desired amount of this compound.
-
Add a sufficient volume of 90% ethanol to create a slurry.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Attach a condenser to the flask.
-
Gently heat the mixture to approximately 65°C while stirring.
-
Continue heating and stirring until the solid is completely dissolved.
-
Allow the solution to cool to the desired reaction temperature before proceeding with subsequent steps.
Protocol 2: General Method for Enhancing Solubility using Co-solvents
This protocol provides a general workflow for identifying an effective co-solvent system for dissolving this compound.
Materials:
-
This compound
-
A selection of primary solvents (e.g., Toluene, Dichloromethane)
-
A selection of co-solvents (e.g., DMSO, DMF, NMP)
-
Vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Dispense a small, known amount of this compound into several vials.
-
To each vial, add a measured volume of a primary solvent.
-
Vortex the vials to assess initial solubility.
-
To the vials with undissolved solid, add a co-solvent dropwise while vortexing.
-
Observe for dissolution. If the solid persists, gently heat the vial.
-
Record the solvent/co-solvent ratio and temperature that achieves complete dissolution.
Visualizations
Caption: A general workflow for troubleshooting the dissolution of this compound.
Caption: Synthesis of a quinoxaline derivative and its potential inhibitory action on the ASK1 signaling pathway.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polymerization of 1,4-Dibromonaphthalene-2,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 1,4-Dibromonaphthalene-2,3-diamine.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, providing potential causes and recommended solutions.
Issue 1: Low Polymer Yield
| Potential Cause | Recommended Solution |
| Incomplete Monomer Dissolution | Ensure complete dissolution of this compound in the chosen solvent before initiating polymerization. Sonication or gentle heating may be employed. |
| Suboptimal Monomer Concentration | Optimize the monomer concentration. High concentrations can lead to premature precipitation, while low concentrations may result in slow reaction rates. A typical starting range is 0.03-0.05 mol/L.[1] |
| Incorrect Oxidant/Monomer Ratio | For oxidative polymerization, the stoichiometric ratio of the oxidant to the monomer is crucial. An excess or deficit of the oxidant can lead to incomplete polymerization or side reactions. The optimal ratio should be determined experimentally. |
| Low Reaction Temperature | Increase the reaction temperature in increments. Aromatic diamine polymerizations often require elevated temperatures to proceed efficiently. |
| Inhibitors Present | Ensure all reagents and solvents are free from inhibitors. Purification of the monomer and solvents may be necessary. |
| Poor Catalyst Activity | If using a catalyst, ensure it is fresh and active. Consider increasing the catalyst loading or trying a different catalyst system. |
Issue 2: Low Molecular Weight of the Polymer
| Potential Cause | Recommended Solution |
| Chain Termination Reactions | Minimize the presence of monofunctional impurities that can act as chain terminators. Recrystallize the monomer before use. |
| Side Reactions | The bromine substituents can potentially participate in side reactions. Optimize the reaction temperature and time to favor polymerization over side reactions. The presence of bromine can influence the electronic properties and reactivity of the monomer.[2] |
| Premature Precipitation | If the polymer precipitates before high molecular weight is achieved, consider using a solvent in which the polymer has better solubility or conducting the polymerization at a higher temperature. |
| Imbalanced Stoichiometry (for Polycondensation) | In polycondensation reactions with a co-monomer (e.g., a dianhydride), ensure a precise 1:1 stoichiometric ratio of the functional groups. |
Issue 3: Poor Solubility of the Resulting Polymer
| Potential Cause | Recommended Solution |
| Rigid Polymer Backbone | The naphthalene core contributes to a rigid polymer backbone, which can lead to poor solubility. Consider introducing flexible linkages into the polymer chain by using a co-monomer with flexible spacers. |
| Strong Intermolecular Interactions | The planar aromatic structure can lead to strong π-π stacking and hydrogen bonding between polymer chains. Use polar aprotic solvents like NMP, DMAc, or DMSO for polymer processing and characterization.[3] |
| Cross-linking | Uncontrolled side reactions can lead to cross-linking, reducing solubility. Optimize reaction conditions (temperature, time, catalyst) to minimize cross-linking. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound?
A1: The two primary methods for polymerizing aromatic diamines like this compound are:
-
Oxidative Coupling Polymerization: This method involves the use of an oxidant (e.g., ammonium persulfate, potassium persulfate) in an acidic medium to induce the formation of C-N or N-N linkages between the monomer units.[4][5]
-
Polycondensation: This method involves reacting the diamine with a suitable co-monomer, such as a dianhydride or a diacid chloride, to form polyimides or polyamides, respectively.[6]
Q2: What are suitable solvents for the polymerization of this compound?
A2: For oxidative polymerization, an acidic aqueous medium (e.g., 1 M HCl) is often used.[3][4] For polycondensation reactions, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are commonly employed due to their ability to dissolve both the monomers and the resulting polymer.[6][7]
Q3: How do the bromine substituents affect the polymerization and the properties of the final polymer?
A3: The bromine substituents are electron-withdrawing groups which can influence the reactivity of the amine functional groups. They can also impact the properties of the resulting polymer by:
-
Increasing the molecular weight: The heavy bromine atoms contribute to a higher overall molecular weight.
-
Modifying solubility: The presence of bromine atoms can alter the polarity and intermolecular interactions of the polymer chains, affecting their solubility.
-
Enhancing thermal stability: Halogenated aromatic polymers often exhibit improved thermal stability.
-
Altering optical and electronic properties: The p-π conjugation between the bromine p-orbitals and the naphthalene π-system can affect the polymer's absorption and emission spectra, as well as its conductivity.[2]
Q4: How can I characterize the resulting polymer?
A4: A variety of techniques can be used to characterize the polymer:
-
Spectroscopy: FTIR and NMR spectroscopy can confirm the formation of the desired polymer structure.
-
Molecular Weight Determination: Gel permeation chromatography (GPC) or size exclusion chromatography (SEC) can be used to determine the molecular weight and polydispersity of the polymer.
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability and glass transition temperature of the polymer.[4]
-
Morphology: Scanning electron microscopy (SEM) can be used to study the surface morphology of the polymer.[4]
Experimental Protocols
Protocol 1: Oxidative Polymerization of this compound
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in a 1 M HCl solution in a reaction vessel. Stir the solution vigorously until the monomer is completely dissolved. The concentration of the monomer can be varied, for instance, starting with 0.03 mol/L.[1]
-
Initiator Solution Preparation: In a separate beaker, dissolve the oxidizing agent, such as ammonium persulfate or potassium persulfate, in a 1 M HCl solution. The molar ratio of oxidant to monomer should be optimized, with a starting point of 1:1.
-
Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. Add the initiator solution dropwise to the monomer solution under continuous stirring.
-
Reaction: Allow the reaction to proceed for a set period (e.g., 6-24 hours) at the controlled temperature. The formation of a precipitate indicates polymer formation.
-
Work-up: Filter the polymer precipitate and wash it sequentially with 1 M HCl, deionized water, and a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted monomer, initiator, and oligomers.
-
Drying: Dry the polymer product under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Experimental workflow for oxidative polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. repository.utm.md [repository.utm.md]
- 5. Synthesis and Characterization of Nano-Sized Poly(1,4-Diaminonaphthalene) in Potassium Persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
Technical Support Center: Synthesis of 1,4-Dibromonaphthalene-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dibromonaphthalene-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct method is the electrophilic bromination of 2,3-diaminonaphthalene using a suitable brominating agent in a chlorinated solvent at low temperatures.
Q2: What are the most common side reactions observed during the synthesis of this compound?
The primary side reactions include over-bromination, leading to the formation of tri- or tetra-brominated products, and potential oxidation of the diamine starting material. Due to the strong activating and directing effects of the two amino groups to the 1 and 4 positions, the formation of other isomers is less common but possible if the reaction conditions are not carefully controlled.
Q3: How can I minimize the formation of side products?
Careful control of reaction stoichiometry, temperature, and the slow addition of the brominating agent are crucial. Using a slight excess of the starting material or exactly two equivalents of the brominating agent can help prevent over-bromination. Maintaining a low reaction temperature (e.g., 0-5 °C) is also critical.
Q4: What purification techniques are effective for isolating the desired product?
Column chromatography using silica gel is a common method for separating the desired this compound from unreacted starting material and over-brominated byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. | - Increase the reaction time. - Ensure the brominating agent is fresh and active. |
| - Product loss during workup or purification. | - Optimize the extraction and purification steps. | |
| Presence of multiple spots on TLC, indicating a mixture of products | - Over-bromination due to excess brominating agent or high reaction temperature. | - Use a precise stoichiometry of the brominating agent (2.0 equivalents). - Maintain the reaction temperature at 0-5 °C. - Add the brominating agent slowly and portion-wise. |
| - Oxidation of the starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. | |
| Product is a dark, tarry substance | - Significant oxidation or polymerization. | - Ensure the starting material is pure. - Maintain a low temperature throughout the reaction and workup. - Work under an inert atmosphere. |
| Difficulty in separating the product from impurities | - Similar polarities of the desired product and byproducts. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the amino groups to alter polarity for easier separation, followed by deprotection. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of 1,4-diamino-2,3-dibromonaphthalene.[1]
Materials:
-
2,3-Diaminonaphthalene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2,3-diaminonaphthalene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-bromosuccinimide (2.0 eq) portion-wise over 1-2 hours, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Visualizing Reaction Pathways
Below are diagrams illustrating the main reaction and a common side reaction.
Caption: Main synthetic route to this compound.
Caption: Common side reaction leading to over-bromination.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Film Formation with 1,4-Dibromonaphthalene-2,3-diamine Polymers
This guide provides troubleshooting assistance and frequently asked questions for researchers working with polymers derived from 1,4-dibromonaphthalene-2,3-diamine. The information is tailored for professionals in materials science and drug development to address common challenges encountered during thin film fabrication.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of film formation.
Question: My polymer solution appears to have aggregates or is not fully dissolving. How can I improve solubility?
Answer: Polymers based on this compound often have rigid backbones, leading to solubility challenges.
-
Solvent Choice: The thermodynamic quality of the solvent is crucial. "Good" solvents promote chain interpenetration and lead to denser, more uniform films, while "poor" solvents can cause chain aggregation and result in porous structures.[1] Experiment with a range of solvents, including chlorinated solvents (e.g., chloroform, chlorobenzene, o-dichlorobenzene) or high-boiling point polar aprotic solvents (e.g., NMP, DMF). The choice of solvent can significantly influence the resulting film morphology.[2][3][4]
-
Heating and Agitation: Gently heat the solution (e.g., 40-60 °C) while stirring to aid dissolution. Use a magnetic stirrer or sonication for an extended period (several hours to overnight).
-
Filtration: After dissolution, filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any remaining aggregates or dust particles. This is critical for preventing defects like "comets" and "pinholes" during spin coating.[5][6]
Question: The spin-coated film is not uniform and shows streaks, pinholes, or "comet" defects. What is causing this?
Answer: These are common spin coating defects that often relate to solution and substrate cleanliness or process parameters.[5][7]
-
Particulate Contamination: The most common cause of pinholes and comet streaks is dust or particulate matter on the substrate or in the solution.[5] Ensure your substrate is meticulously cleaned and your polymer solution is filtered immediately before use. Work in a clean environment (e.g., a laminar flow hood) to minimize airborne particles.[6]
-
Incomplete Coverage: If the solution does not wet the entire substrate, it can lead to an incomplete coating.[5] This may be due to low surface energy of the substrate or high surface tension of the solution. Treat the substrate with oxygen plasma or a "piranha" solution (use with extreme caution) to increase its surface energy.
-
Solvent Evaporation Rate: Solvents that evaporate too quickly can cause non-uniformities.[8][9] A solvent with a higher boiling point evaporates more slowly, allowing the polymer chains more time to arrange into a uniform film.[10] Consider using a solvent blend to optimize the evaporation rate.[8]
Question: The film dewets or retracts from the substrate after deposition. How can I prevent this?
Answer: Dewetting occurs when it is energetically favorable for the polymer to minimize contact with the substrate.
-
Substrate Surface Energy: As with incomplete coverage, low substrate surface energy is a primary cause. Ensure the substrate is clean and hydrophilic (if using a polar solvent system).
-
Solvent-Substrate Interaction: The solvent itself can be a factor. If the solvent has very low surface tension, it might initially wet the surface, but as it evaporates, the polymer may dewet.
-
Polymer Concentration: Very low polymer concentrations can sometimes lead to the formation of isolated polymer islands rather than a continuous film. Try moderately increasing the solution concentration.
Question: My film is cracking upon drying or after annealing. What should I do?
Answer: Cracking is typically a result of internal stress built up in the film.
-
Film Thickness: Thicker films are more prone to cracking. Reduce the film thickness by lowering the solution concentration or increasing the spin speed.
-
Solvent Evaporation: Rapid solvent evaporation can induce stress.[6] Use a solvent with a lower vapor pressure (higher boiling point) or place a partially covered petri dish over the substrate during spinning to create a solvent-rich atmosphere, slowing down evaporation.
-
Annealing Protocol: If cracking occurs during annealing, the temperature ramp rate might be too high. Reduce the heating and cooling rates to allow the film to relax more gradually. Thermal annealing helps in relieving residual stresses from the spin coating process.[11]
Question: The film appears hazy or has a rough surface morphology. How can I achieve a smooth, high-quality film?
Answer: Haze and roughness are often due to polymer aggregation, crystallization, or phase separation.
-
Solvent Quality: A "poor" solvent can cause the polymer to aggregate in solution, leading to a rough film.[1] Ensure you are using a good solvent for your polymer.
-
Annealing: Both thermal annealing and solvent vapor annealing can be used to improve film quality.[12][13]
-
Thermal Annealing: Heating the film above its glass transition temperature (Tg) allows polymer chains to rearrange into a more ordered and thermodynamically stable state, which can reduce roughness.[14][15]
-
Solvent Vapor Annealing (SVA): Exposing the film to a saturated vapor of a good solvent increases polymer chain mobility, allowing for significant morphological rearrangement and improvement in molecular order without high temperatures.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control during spin coating for this class of polymers? A1: The most critical parameters are spin speed, acceleration, spin time, and solution viscosity (controlled by polymer concentration).[7] Film thickness is inversely proportional to the square root of the spin speed. Higher concentrations lead to thicker films.[16] A two-stage process is often effective: a low-speed spread cycle followed by a high-speed casting cycle.
Q2: How does the choice of solvent affect the final film properties? A2: The solvent has a profound impact. Its boiling point and vapor pressure affect the drying rate, which influences film uniformity and stress.[10] The thermodynamic compatibility ("goodness") of the solvent with the polymer determines the chain conformation in solution and, consequently, the morphology of the solid film.[1][4]
Q3: What is the purpose of post-deposition annealing? A3: Annealing is a heat treatment used to improve the material properties of the film.[12] It can relieve internal stresses introduced during the rapid solvent quenching of spin coating, increase the degree of crystallinity in semi-crystalline polymers, and improve molecular packing and ordering, which is often crucial for electronic applications.[11][13]
Q4: Which analytical techniques are best for characterizing the quality of my films? A4: A combination of techniques is recommended.
-
Atomic Force Microscopy (AFM): Provides nanoscale topographical images, allowing you to quantify surface roughness and identify defects.[17]
-
Spectroscopic Ellipsometry: A powerful non-destructive technique to accurately measure film thickness and refractive index.[18]
-
X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): These are surface-sensitive techniques used for chemical analysis of the film's surface and to detect contaminants.[19]
-
UV-Vis Spectroscopy: Can provide a quick assessment of film uniformity and thickness, as well as information on the electronic properties of the polymer.
Data Presentation
Table 1: Solvent Properties and Their Influence on Film Formation
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Typical Classification | Expected Film Morphology |
| Chloroform | 61.2 | 21.3 | Good | Can produce smooth films, but rapid evaporation may cause issues. |
| Tetrahydrofuran (THF) | 66 | 19.1 | Good | Often leads to uniform films, but can absorb water. |
| Toluene | 110.6 | 2.9 | Moderate/Good | Slower evaporation can improve uniformity. |
| Chlorobenzene | 131.7 | 1.2 | Good | Commonly used for rigid polymers, promotes ordered structures. |
| o-Dichlorobenzene | 180.5 | 0.13 | Good | High boiling point allows for slow drying, beneficial for crystallinity. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 0.03 | Good (Polar) | Very slow evaporation, useful for specific processing techniques. |
Table 2: Spin Coating Parameter Troubleshooting Guide
| Observed Defect | Potential Cause(s) | Suggested Parameter Adjustment(s) |
| Film Too Thick | Low spin speed; High solution concentration/viscosity. | Increase spin speed; Decrease concentration. |
| Film Too Thin | High spin speed; Low solution concentration/viscosity. | Decrease spin speed; Increase concentration. |
| Center Thick ("Chuck Mark") | Vacuum warping of thin substrates; Poor dispense method. | Use a vacuum-free chuck if possible; Dispense solution dynamically (while spinning at low RPM).[8] |
| Streaks / Striations | Rapid solvent evaporation; Low spin speed. | Use a higher boiling point solvent; Increase final spin speed. |
| Edge Bead | High surface tension; High solution viscosity. | Use an automated edge bead removal step if available; Optimize dispense volume to minimize excess.[6][7] |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning (Silicon/Glass)
-
Place substrates in a holder.
-
Sequentially sonicate for 15 minutes each in a series of solvents: laboratory-grade detergent solution, deionized water, acetone, and finally isopropanol.
-
After the final isopropanol sonication, blow-dry the substrates with clean, dry nitrogen gas.
-
For enhanced cleaning and to increase surface energy, treat the substrates with oxygen plasma for 5-10 minutes immediately before use.
-
Store cleaned substrates in a clean, covered container.
Protocol 2: Thin Film Deposition by Spin Coating
-
Ensure the polymer solution is at room temperature and has been filtered through a 0.2 µm PTFE filter.
-
Place the cleaned substrate onto the center of the spin coater chuck and engage the vacuum (if applicable).
-
Dispense an excess amount of the polymer solution onto the center of the substrate to cover approximately 75% of the surface area (static dispense).
-
Immediately start the spin program. A typical two-step program is:
-
Step 1 (Spread): 500 RPM for 10 seconds (Acceleration: 200 RPM/s).
-
Step 2 (Cast): 2000 RPM for 45 seconds (Acceleration: 1000 RPM/s).
-
-
Once the program is complete, carefully remove the substrate.
-
Perform a soft bake on a hotplate at a moderate temperature (e.g., 80 °C) for 1-2 minutes to remove residual solvent before any high-temperature annealing.
Visualizations
Caption: Experimental workflow for polymer thin film fabrication.
Caption: Decision tree for troubleshooting common film defects.
References
- 1. resources.culturalheritage.org [resources.culturalheritage.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent Effect on the Surface Morphology of Polymer Blend Thin Films During Spin-coating Process [cjcu.jlu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. coatingsystems.com [coatingsystems.com]
- 6. lampz.tugraz.at [lampz.tugraz.at]
- 7. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 8. ossila.com [ossila.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A closer look at polymer annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Importance of Annealing and Curing Plastics | High Performance Injection Molding & Plastic Manufacturing | Ensinger Precision Components [ensinger-pc.com]
- 14. researchgate.net [researchgate.net]
- 15. Polylactic acid - Wikipedia [en.wikipedia.org]
- 16. Characterization of spin-coated thin polymer films by optical spectroscopy [spiedigitallibrary.org]
- 17. azonano.com [azonano.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Polymer Surfaces | Interface Characterization | EAG Laboratories [eag.com]
Technical Support Center: 1,4-Dibromonaphthalene-2,3-diamine & Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-Dibromonaphthalene-2,3-diamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from a light pink to a brownish hue. What does this indicate and is the compound still usable?
A1: A color change from light pink to brown suggests potential degradation of the compound. Aromatic diamines are susceptible to oxidation, which can lead to the formation of colored byproducts. While slight discoloration may not significantly impact all experiments, a noticeable change indicates a decrease in purity. For sensitive applications requiring high purity, it is recommended to use a fresh, un-degraded batch of the compound. The usability of the discolored compound depends on the tolerance of your specific application to impurities. It is advisable to purify the material or use a new batch for critical experiments.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The container should be tightly sealed and preferably purged with an inert gas like argon or nitrogen to minimize contact with air and moisture. Storing the compound away from strong oxidizing agents and acids is also crucial.
Q3: Is this compound sensitive to light?
A3: While many aromatic diamines are photosensitive, studies have indicated that 2,3-diamino-1,4-dibromonaphthalene exhibits good stability and does not require working in subdued daylight for certain applications like spectrofluorimetric analysis[1]. However, as a general precaution for aromatic amines, it is prudent to minimize exposure to direct and high-intensity light during handling and storage to prevent potential photodegradation over extended periods.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathway for this compound is likely oxidative degradation. Aromatic amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and the presence of certain metal ions. This oxidation can lead to the formation of colored polymeric materials or quinone-imine structures.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent experimental results or low yields. | Degradation of the this compound starting material. | Verify the purity of your compound. If discoloration is observed, consider purifying it by recrystallization or column chromatography, or use a fresh batch. Ensure proper storage and handling procedures are followed. |
| Formation of unexpected colored byproducts in reactions. | Oxidation of the diamine functionality. | 1. Degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).2. Avoid the use of strong oxidizing agents unless required by the reaction.3. Purify the starting material if it shows signs of degradation. |
| Difficulty in dissolving the compound. | The compound may have polymerized or degraded into less soluble forms. | Test the solubility of a small amount in a range of organic solvents. If solubility has significantly decreased compared to a fresh sample, degradation is likely. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing Solutions of this compound
-
Preparation of Workspace: Work in a well-ventilated fume hood. Ensure the workspace is clean and dry.
-
Handling the Solid: Use clean, dry spatulas and glassware. Minimize the time the container is open to the atmosphere. For sensitive applications, handle the solid in a glovebox under an inert atmosphere.
-
Solvent Preparation: Use anhydrous, deoxygenated solvents for preparing solutions. Solvents can be deoxygenated by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.
-
Solution Preparation: Weigh the desired amount of this compound and transfer it to a clean, dry flask. Add the deoxygenated solvent via a syringe or cannula. Stir the solution under an inert atmosphere until the solid is fully dissolved.
-
Storage of Solutions: Store prepared solutions in tightly sealed containers, protected from light, and under an inert atmosphere. For long-term storage, refrigeration may be appropriate, but it is essential to check the solubility of the compound at lower temperatures to avoid precipitation.
Protocol 2: Monitoring the Stability of this compound Solutions via UV-Vis Spectroscopy
This protocol provides a general method to assess the stability of a solution of this compound over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile or ethanol) at a known concentration.
-
Initial Measurement (Time = 0): Immediately after preparation, take an aliquot of the stock solution, dilute it to an appropriate concentration for UV-Vis analysis, and record its UV-Vis spectrum. The absorbance maximum (λmax) and its intensity should be noted.
-
Incubation: Store the stock solution under the desired test conditions (e.g., at room temperature exposed to light, at room temperature in the dark, refrigerated).
-
Time-Point Measurements: At regular intervals (e.g., every hour, day, or week), take an aliquot from the stock solution, dilute it in the same manner as the initial measurement, and record the UV-Vis spectrum.
-
Data Analysis: Compare the UV-Vis spectra over time. A decrease in the absorbance at λmax and/or the appearance of new peaks would indicate degradation of the compound. The rate of degradation can be quantified by plotting the absorbance at λmax versus time.
Visualizations
Caption: Potential Oxidative Degradation Pathway of this compound.
Caption: Recommended Workflow for Handling and Stability Assessment.
References
Technical Support Center: Enhancing OLED Performance with Naphthalene-Based Materials
A Note on 1,4-Dibromonaphthalene-2,3-diamine: Initial inquiries regarding the use of this compound for direct enhancement of Organic Light-Emitting Diode (OLED) performance have shown this compound is not commonly utilized for this purpose. Instead, it serves as a precursor in the synthesis of other organic molecules.[1][2][3] However, the broader class of naphthalene-based materials is integral to the advancement of high-performance OLEDs. Naphthalene's stable structure and versatility make it a key building block in developing materials for various layers within an OLED device, particularly for achieving efficient blue emission.[4] This guide will focus on the application and troubleshooting of these widely-used naphthalene derivatives in OLEDs.
Frequently Asked Questions (FAQs)
Q1: Why are naphthalene-based materials important for OLEDs?
Naphthalene derivatives are crucial for several reasons:
-
Blue Emission: They are widely used to create materials that emit blue light, a critical component for full-color displays.[4]
-
High Triplet Energy: Many naphthalene-containing host materials possess high triplet energy, which is essential for efficient phosphorescent OLEDs (PhOLEDs).[5][6]
-
Good Thermal Stability: The rigid structure of naphthalene imparts excellent thermal stability to the materials, contributing to longer device lifetimes.[4]
-
Charge Transport: Naphthalene units are incorporated into both hole-transporting layers (HTLs) and electron-transporting layers (ETLs) to improve charge carrier mobility and injection.[7]
Q2: What are the common failure modes in OLEDs using naphthalene-based materials?
Like other OLEDs, those incorporating naphthalene derivatives can suffer from:
-
Luminance Degradation: A decrease in brightness over time is a primary issue. This can be caused by the degradation of the organic materials due to factors like moisture, oxygen, heat, and electrical stress.[8]
-
Black Spots: These are non-emissive areas that appear and grow during operation, often caused by moisture or oxygen ingress reacting with the organic layers or the cathode.[8]
-
Increased Operating Voltage: As the device degrades, a higher voltage is required to achieve the same brightness, indicating a decrease in efficiency.[8]
-
Efficiency Roll-off: A decrease in external quantum efficiency (EQE) at higher current densities is a significant challenge, limiting the maximum brightness of the device.[9]
Q3: Can OLED technology be applied in the biomedical and drug development fields?
Yes, OLED technology is emerging as a powerful tool in biomedicine.[10] Its unique properties, such as being lightweight, flexible, and biocompatible, make it suitable for various applications, including:
-
Wearable Sensors: Flexible OLEDs can be integrated into skin-conformal patches for real-time health monitoring.[10][11]
-
Photodynamic Therapy (PDT): OLEDs can be used as light sources to activate photosensitive drugs for treating conditions like cancer and skin diseases.[11][12]
-
Fluorescence Sensing: They can be used to excite fluorescently labeled biological molecules for diagnostic purposes, such as in DNA detection and immunoassays.[12][13]
-
Implantable Devices: The biocompatibility of OLEDs opens possibilities for their use in implantable medical devices.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low External Quantum Efficiency (EQE) | 1. Poor charge balance between holes and electrons. 2. Energy level mismatch between adjacent layers. 3. Fluorescence quenching due to molecular aggregation.[4] 4. Inefficient energy transfer from host to guest molecules in the emissive layer. | 1. Adjust the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to balance charge injection.[7] 2. Select host and transport materials with appropriate HOMO/LUMO energy levels to ensure efficient charge injection and confinement.[4] 3. Incorporate bulky side groups or create a twisted molecular structure in the naphthalene-based emitter to reduce aggregation.[4] 4. Ensure the host material has a higher triplet energy than the phosphorescent dopant to facilitate efficient energy transfer.[6] |
| High Turn-on Voltage | 1. Large energy barriers for charge injection from the electrodes to the organic layers. 2. Poor conductivity of the charge transport layers. 3. Contamination at the interfaces between layers. | 1. Use a hole-injection layer (HIL) like PEDOT:PSS and an electron-injection layer (EIL) like LiF to reduce the injection barriers.[14] 2. Optimize the thickness and composition of the HTL and ETL. For instance, an optimal thickness for an α-NPD HTL can enhance efficiency.[7] 3. Ensure rigorous cleaning of the ITO substrate before deposition and maintain a high vacuum during thermal evaporation to prevent contamination.[15][16] |
| Rapid Luminance Decay (Short Lifetime) | 1. Degradation of organic materials due to exposure to moisture and oxygen.[8] 2. Instability of cationic species, particularly in the emissive or transport layers.[17] 3. Exciton-induced degradation of materials.[8] | 1. Properly encapsulate the device using materials like epoxy and glass coverslips to prevent exposure to ambient conditions.[15] 2. Dope the HTL with a stable material like rubrene to improve stability.[17] 3. Introduce interlayers to confine excitons within the emissive layer and prevent them from reaching and degrading the transport layers.[8] |
| Color Instability / Shift in Emission Spectrum | 1. Degradation of one of the emissive materials in a multi-emitter system (e.g., white OLEDs). 2. The emission zone shifts at different operating voltages, leading to emission from different layers. 3. Formation of new chemical species with different emission properties due to material degradation. | 1. Select more stable emissive materials and ensure balanced charge transport to prevent preferential degradation. 2. Use charge-blocking layers to confine recombination to the desired emissive layer. 3. Improve device encapsulation and use materials with higher thermal and photochemical stability. |
Performance Data of OLEDs with Naphthalene-Based Materials
The following tables summarize the performance of OLEDs using various naphthalene-based materials as emitters, hosts, or in transport layers.
| Device Structure / Material | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max. EQE (%) | Emission Color |
| PNP(1,4)-TF:PVK (6 wt%) | 456 (at 11.0 V for 45% blend) | 0.16 | - | 0.25 | Blue |
| Phenoxazine-Naphthalene Emitter | - | - | - | 11 | Green |
| Pyrene-imidazole-phenyl hybrids (5% wt. doped in CBP) | - | 9.82 | 8.32 | 4.64 | - |
| SPA-2-FPOPh2 host with FIr6 emitter | - | - | - | 9.1 | Blue |
| SPA-2,7-F(POPh2)2 host with FIrpic emitter | - | - | - | 18 | Sky Blue |
Data compiled from multiple sources.[4][7][18][19] Performance metrics can vary significantly with device architecture.
Experimental Protocols
Standard OLED Fabrication using Thermal Evaporation
This protocol outlines the fabrication of a small-molecule OLED with a structure of ITO/HIL/HTL/EML/ETL/EIL/Cathode.
-
Substrate Cleaning:
-
Sequentially sonicate patterned Indium Tin Oxide (ITO) glass substrates in a cleaning solution (e.g., Hellmanex III), deionized water, and isopropanol for 10-15 minutes each.[4][15]
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma to increase the work function of the ITO and remove any remaining organic residues.[4]
-
-
Hole-Injection Layer (HIL) Deposition:
-
Organic Layer Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers by heating the materials in crucibles:
-
Hole-Transport Layer (HTL): e.g., N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) at a thickness of ~30-50 nm.[7][14]
-
Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) with a naphthalene-based phosphorescent dopant. The doping concentration is typically 5-10 wt%.
-
Electron-Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3) at a thickness of ~20-40 nm.[14]
-
-
-
Cathode Deposition:
-
Encapsulation:
-
In an inert atmosphere (e.g., a glovebox), encapsulate the device by applying a UV-curable epoxy around the active area and placing a glass coverslip on top.
-
Cure the epoxy with a UV lamp to seal the device and protect it from moisture and oxygen.[15]
-
Visualizations
Caption: Diagram of a typical multi-layer OLED structure showing the flow of charge carriers leading to light emission.
Caption: A logical workflow for troubleshooting common performance issues in OLED devices.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Titania Nanorods Embedded with 2-Bromo-3-(methylamino)naphthalene-1,4-dione for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. Organic host materials for phosphorescent organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An unprecedented roll-off ratio in high-performing red TADF OLED emitters featuring 2,3-indole-annulated naphthalene imide and auxiliary donors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01391C [pubs.rsc.org]
- 10. musechem.com [musechem.com]
- 11. Recent advances in flexible and wearable OLEDs for biomedical applications: a review - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. OLED Sensors and Biomedical Applications [atomfair.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ossila.com [ossila.com]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter for OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for 1,4-Dibromonaphthalene-2,3-diamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibromonaphthalene-2,3-diamine. The content focuses on addressing specific issues encountered during catalytic cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is an organic compound with the molecular formula C₁₀H₈Br₂N₂ and a molecular weight of approximately 315.99 g/mol .[1][2] It is primarily used as a building block in the synthesis of more complex organic molecules, such as dyes, pigments, and fluorescent materials.[1] Due to its structure, it is a key precursor for creating compounds with specific colorimetric and fluorescent properties.[1]
Q2: What are the main safety and handling considerations for this compound?
This compound should be handled with standard laboratory precautions. It is advisable to store the compound under an inert atmosphere, in a dark place, and at room temperature to prevent degradation.[1] As with many halogenated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Q3: Which types of reactions are commonly performed with this substrate?
The two bromine atoms on the naphthalene core are ideal sites for palladium-catalyzed cross-coupling reactions. The most common and useful transformations include:
-
Buchwald-Hartwig Amination: To form new carbon-nitrogen (C-N) bonds.[3]
-
Suzuki-Miyaura Coupling: To form new carbon-carbon (C-C) bonds with boronic acids.[4]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[5]
The presence of the diamine functionality can influence catalyst selection and reaction conditions, as the amine groups may coordinate to the metal center.
Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination
This guide addresses common issues when using this compound in Buchwald-Hartwig amination reactions to couple an amine (R₂NH) to one or both of the bromine sites.
Q4: My reaction shows no or very low conversion. What are the potential causes and solutions?
Several factors can lead to low or no conversion. A systematic approach to troubleshooting is recommended.
Troubleshooting Decision Tree
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C10H8Br2N2 | CID 15787739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,4-Dibromonaphthalene-2,3-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,4-Dibromonaphthalene-2,3-diamine.
Troubleshooting Guide
Researchers may encounter several challenges during the scale-up synthesis of this compound. This guide addresses potential issues in a question-and-answer format.
Q1: My bromination of 1,4-diaminonaphthalene is resulting in a low yield and a mixture of products. What are the likely causes and solutions?
A1: Low yields and product mixtures in the bromination of 1,4-diaminonaphthalene can stem from several factors, particularly when scaling up the reaction. The amino groups strongly activate the naphthalene ring, making it susceptible to over-bromination and side reactions.
Potential Causes:
-
Poor Temperature Control: Exothermic bromination reactions can lead to runaway reactions and the formation of multiple brominated species if the temperature is not strictly controlled.
-
Inefficient Mixing: In large-scale reactors, inefficient stirring can create localized "hot spots" of high bromine concentration, leading to undesired side products.
-
Incorrect Stoichiometry of Brominating Agent: An excess of the brominating agent will inevitably lead to the formation of tri- or even tetra-brominated naphthalenes.[1]
-
Choice of Brominating Agent: The reactivity of the brominating agent (e.g., Br₂, NBS, dibromohydantoin) can influence the selectivity of the reaction.
Troubleshooting Steps:
-
Optimize Temperature Control: Maintain a low reaction temperature, ideally between 0-5 °C, as suggested in related preparations.[2] Employ a reliable cooling system for the reactor.
-
Ensure Efficient Agitation: Use an appropriate stirrer and agitation speed to ensure homogeneous mixing of the reactants.
-
Precise Reagent Addition: Add the brominating agent dropwise or in portions to maintain a low concentration in the reaction mixture and minimize localized over-concentration.
-
Select the Appropriate Brominating Agent: N-Bromosuccinimide (NBS) or 5,5-dimethyl-1,3-dibromohydantoin can be milder and more selective alternatives to liquid bromine for activated aromatic systems.[2]
-
Reaction Monitoring: Utilize in-process controls (e.g., TLC, HPLC) to monitor the consumption of the starting material and the formation of the desired product, and stop the reaction once the optimal conversion is reached.
Q2: I am observing significant byproduct formation during the synthesis. What are the common impurities and how can I minimize them?
A2: The synthesis of this compound is a multi-step process, and impurities can arise at each stage.
Common Impurities and their Sources:
-
Over-brominated species: As mentioned in Q1, tri- and tetra-brominated naphthalenes are common byproducts of the bromination step.
-
Isomeric Dibromonaphthalenes: While the directing effects of the amino groups favor bromination at the 2 and 3 positions, other isomers may form in small quantities.
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities, especially during workup and purification.[3]
-
Incomplete Nitration/Reduction Byproducts: If the synthesis starts from nitration of naphthalene followed by reduction, incomplete reactions can leave residual nitronaphthalene or partially reduced intermediates.[4][5]
Minimization Strategies:
-
Control Reaction Conditions: Strict control of temperature, stoichiometry, and reaction time is crucial in both the bromination and subsequent amination steps.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidation byproducts.
-
Purification of Intermediates: Purifying the 1,4-diamino-2,3-dibromonaphthalene intermediate before proceeding to the final amination step can prevent carrying forward impurities.
-
Degassing Solvents: Using degassed solvents can help to reduce oxidation.
Q3: The purification of the final product, this compound, is proving difficult. What are the recommended purification techniques for this type of compound?
A3: Polyhalogenated aromatic diamines are often crystalline solids with low solubility in common organic solvents, which can make purification challenging on a large scale.
Recommended Purification Methods:
-
Recrystallization: This is the most common method for purifying solid organic compounds. Finding a suitable solvent or solvent system is key. Consider solvents like ethanol, toluene, or mixtures with hexane. Due to the likely poor solubility, a large volume of solvent may be required. Hot filtration may be necessary to remove insoluble impurities.
-
Column Chromatography: While effective at the lab scale, scaling up column chromatography can be expensive and time-consuming. It may be reserved for the purification of smaller batches or for the removal of stubborn impurities.
-
Sublimation: For compounds with sufficient thermal stability and vapor pressure, vacuum sublimation can be a highly effective purification technique, especially for removing non-volatile impurities.[6]
-
Washing/Slurrying: Washing the crude product with a solvent in which it is sparingly soluble can be effective for removing more soluble impurities.
Q4: What are the primary safety concerns when scaling up the synthesis of this compound?
A4: The scale-up of this synthesis involves several significant safety hazards that must be addressed.
Key Safety Concerns:
-
Toxicity of Aromatic Amines: Aromatic amines are a class of compounds with known toxicity, and some are carcinogenic.[7] Proper personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, is essential. Work should be conducted in a well-ventilated fume hood or a designated containment area.
-
Hazards of Bromine and Brominating Agents: Liquid bromine is highly corrosive and toxic. Brominating agents like NBS can be irritants. Handle these reagents with extreme care and have appropriate spill kits available.
-
Exothermic Reactions: As noted, bromination reactions can be highly exothermic. A failure in cooling or too rapid addition of reagents can lead to a runaway reaction.
-
Handling of Hydrazine Hydrate (if used for reduction): If the synthesis involves the reduction of a dinitronaphthalene precursor, hydrazine hydrate is a potential reducing agent.[4] It is highly toxic and potentially explosive.
-
Waste Disposal: Halogenated organic waste and solutions containing heavy metals (if catalysts are used) must be disposed of according to institutional and environmental regulations.
Frequently Asked Questions (FAQs)
Q: What is a typical starting material for the synthesis of this compound?
A: A common and direct precursor is 1,4-diaminonaphthalene.[2] An alternative, longer route could involve the dinitration of naphthalene, followed by reduction to 1,4-diaminonaphthalene.[4]
Q: What are the key reaction steps in the synthesis?
A: The most direct synthesis involves two main steps:
-
Dibromination: The electrophilic substitution of two bromine atoms onto the 2 and 3 positions of 1,4-diaminonaphthalene.
Q: Are there any catalysts typically used in the synthesis?
A: For the bromination step, a Lewis acid catalyst is generally not required due to the activating nature of the amino groups. For amination of aryl halides, copper-based catalysts are often employed.[8]
Experimental Protocols
While a complete, validated scale-up protocol for this compound is not available in the public literature, the following procedures for the synthesis of the key intermediate, 1,4-diamino-2,3-dibromonaphthalene, are based on a cited patent.[2]
Synthesis of 1,4-diamino-2,3-dibromonaphthalene
| Parameter | Value |
| Starting Material | 1,4-diaminonaphthalene |
| Brominating Agent | N-Bromosuccinimide (NBS), Bromine, or Dibromohydantoin |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0-5 °C |
| Reaction Time | 4-10 hours |
| Reported Yield | 94.9% - 98.1% |
| Reported Purity | 94% - 99% |
Methodology:
-
In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 1,4-diaminonaphthalene in dichloromethane.
-
Cool the stirred solution to 0-5 °C using an ice bath or a chiller.
-
Slowly add the brominating agent (e.g., a solution of bromine in DCM or solid NBS in portions) to the reaction mixture, ensuring the temperature is maintained within the specified range.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for 4 to 10 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction mixture is typically quenched, washed, and the solvent is removed to yield the crude product.
-
The crude 1,4-diamino-2,3-dibromonaphthalene can be purified by recrystallization.
Visualizations
Experimental Workflow: Synthesis of this compound Precursor
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. CN106631821A - Method for preparing diaminonaphthalene - Google Patents [patents.google.com]
- 5. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. EP0247456A1 - Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US6538158B2 - Process for preparing 1,4-diaminonaphthalene and/or 1,5-diaminoNaphthalene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization of 1,4-Dibromonaphthalene-2,3-diamine Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted characteristics of polymers derived from 1,4-Dibromonaphthalene-2,3-diamine and contrasts them with established conductive polymers. Due to the nascent stage of research into this specific polymer, this document outlines a prospective characterization based on analogous polymer systems, offering a valuable resource for researchers exploring novel conductive materials.
Introduction
Polymers derived from this compound represent a novel class of materials with potential applications in organic electronics, sensor technology, and drug delivery systems. The unique combination of a naphthalene backbone with both amino and bromo functional groups suggests the possibility of creating polymers with tailored electronic, optical, and biological properties. This guide explores the projected synthesis and characterization of these polymers, alongside a comparison with well-documented alternatives like Polyaniline (PANI) and Polypyrrole (PPy), as well as the closely related Poly(1,4-diaminonaphthalene).
Synthesis and Polymerization
The successful synthesis of the monomer, this compound, is a critical first step. Subsequently, several polymerization strategies can be envisioned to yield the target polymer.
Monomer Synthesis: 1,4-Diamino-2,3-dibromonaphthalene
A potential synthetic route to 1,4-diamino-2,3-dibromonaphthalene starts from the readily available 1,4-diaminonaphthalene.[1]
Experimental Protocol (Proposed):
-
Dissolution: Dissolve 1,4-diaminonaphthalene in a suitable solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with uniform stirring.
-
Bromination: Slowly add a brominating agent (e.g., bromine in DCM or N-bromosuccinimide) to the cooled solution.
-
Reaction: Maintain the reaction temperature at 0-5 °C and continue stirring for 4-10 hours.
-
Work-up: After the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate. The crude product can be purified by column chromatography or recrystallization to obtain pure 1,4-diamino-2,3-dibromonaphthalene.
Caption: Proposed synthesis of 1,4-Diamino-2,3-dibromonaphthalene.
Polymerization Methods
The presence of both amino and bromo groups on the monomer offers several avenues for polymerization.
a) Oxidative Polymerization:
This method would primarily involve the coupling of the amino groups, leading to a poly(1,4-diamino-2,3-dibromonaphthalene) with a polyaniline-like backbone.
Experimental Protocol (Proposed):
-
Monomer Solution: Dissolve 1,4-diamino-2,3-dibromonaphthalene in an acidic medium (e.g., 1M HCl).
-
Initiator Solution: Prepare a solution of an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈), in the same acidic medium.
-
Polymerization: Slowly add the initiator solution to the monomer solution at a controlled temperature (e.g., 0-5 °C) with vigorous stirring.
-
Reaction: Continue the reaction for a set period (e.g., 24 hours) to allow for polymer formation, which is typically indicated by a color change.
-
Isolation and Purification: Collect the polymer precipitate by filtration, wash it extensively with the acidic medium and then with a solvent like methanol to remove unreacted monomer and oligomers. Finally, dry the polymer under vacuum.
Caption: Proposed oxidative polymerization workflow.
b) Yamamoto Coupling:
This method would leverage the bromine atoms for polymerization, creating C-C bonds between the naphthalene units. This would result in a polynaphthalene backbone.
Experimental Protocol (Proposed):
-
Reaction Setup: In a glovebox, combine the monomer, a nickel(0) catalyst (e.g., bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]), and a ligand (e.g., 2,2'-bipyridyl) in an anhydrous solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Polymerization: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir for an extended period (e.g., 48-72 hours).
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and purify it by washing with various solvents to remove catalyst residues and oligomers. Soxhlet extraction can be employed for further purification. Finally, dry the polymer under vacuum.
Caption: Proposed Yamamoto coupling polymerization workflow.
Comparative Characterization
The properties of the hypothetical poly(this compound) are compared with those of well-known conductive polymers and a closely related polynaphthalene.
| Property | Poly(this compound) (Predicted) | Poly(1,4-diaminonaphthalene)[2][3] | Polyaniline (PANI)[4][5][6] | Polypyrrole (PPy)[4][5][6] |
| Synthesis Method | Oxidative Polymerization, Yamamoto Coupling | Oxidative Polymerization | Oxidative Polymerization | Chemical or Electrochemical Polymerization |
| Conductivity (S/cm) | 10⁻⁵ to 10¹ (Doped) | Semiconductor | 10⁻¹⁰ (undoped) to >10² (doped) | 10⁻¹⁰ (undoped) to >10² (doped) |
| Thermal Stability | Expected to be high (>200 °C) | Stable up to 200 °C | Stable up to 200-250 °C | Stable up to 150-200 °C |
| Solubility | Likely soluble in polar aprotic solvents (e.g., NMP, DMF) | Soluble in some organic solvents | Generally insoluble, soluble in NMP | Generally insoluble |
| Morphology | Potentially nano-structured | Nano-sized particles | Nanofibers, nanorods, granular | Globular, granular |
Alternative Polymers: A Performance Comparison
Polyaniline and Polypyrrole are benchmark conductive polymers. Their established performance provides a context for evaluating the potential of new materials like poly(this compound).
| Feature | Polyaniline (PANI)[4][5][6] | Polypyrrole (PPy)[4][5][6] |
| Monomer Cost | Low | Moderate |
| Ease of Synthesis | Relatively easy (chemical oxidation) | Easy (chemical or electrochemical) |
| Environmental Stability | Good | Moderate |
| Processability | Difficult due to poor solubility | Difficult due to infusibility and insolubility |
| Biocompatibility | Generally considered biocompatible | Generally considered biocompatible |
| Key Applications | Sensors, anti-corrosion coatings, supercapacitors | Biosensors, drug delivery, neural interfaces |
Conclusion
Polymers derived from this compound hold significant promise as a new class of functional materials. The proposed synthetic routes, based on established polymerization techniques, offer a viable path to obtaining these novel polymers. The predicted properties, when compared to established conductive polymers like PANI and PPy, and the analogous poly(1,4-diaminonaphthalene), suggest that these new materials could exhibit a unique combination of electrical conductivity, thermal stability, and processability. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this intriguing polymer system. Researchers are encouraged to utilize the detailed experimental protocols and comparative data presented in this guide as a foundation for their own investigations into this exciting new area of polymer science.
References
- 1. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]
- 2. repository.utm.md [repository.utm.md]
- 3. Synthesis and Characterization of Nano-Sized Poly(1,4-Diaminonaphthalene) in Potassium Persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Structure, Synthesis, and Properties of Polyaniline and Polypyrrole: Insights into Conductive Polymer Variability [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to 1,4-Dibromonaphthalene-2,3-diamine and Other Key Diamines for Researchers
For researchers and professionals in drug development and materials science, the selection of appropriate diamine building blocks is a critical decision that influences the properties and performance of the final product. This guide provides a comparative analysis of 1,4-Dibromonaphthalene-2,3-diamine against two other commonly used diamines: o-phenylenediamine and 1,8-diaminonaphthalene. The information presented is based on available experimental and computed data to facilitate an informed selection process.
Introduction to this compound
This compound is a substituted aromatic diamine that serves as a versatile precursor in the synthesis of a variety of organic molecules. Its naphthalene core, substituted with both amino and bromo groups, offers unique electronic and steric properties that are exploited in the development of dyes, pigments, and fluorescent materials.[1] The bromine atoms provide reactive sites for further functionalization, making it a valuable intermediate in the construction of complex molecular architectures.
Physical and Chemical Properties: A Comparative Overview
A direct comparison of the experimentally determined physical properties of this compound with o-phenylenediamine and 1,8-diaminonaphthalene is challenging due to the limited availability of comprehensive experimental data for the former. However, by combining computed data with the established properties of the other two diamines, we can draw a useful comparison.
| Property | This compound | o-Phenylenediamine | 1,8-Diaminonaphthalene |
| Molecular Formula | C₁₀H₈Br₂N₂[2] | C₆H₈N₂ | C₁₀H₁₀N₂ |
| Molecular Weight ( g/mol ) | 315.99 (Computed)[2][3] | 108.14 | 158.20 |
| CAS Number | 103598-22-7[2] | 95-54-5 | 479-27-6 |
| Melting Point (°C) | Not available | 102-104 | 63-65 |
| Boiling Point (°C) | Not available | 256-258 | 205 (at 12 mmHg) |
| Solubility | Not available | Soluble in hot water, ethanol, ether, chloroform[4] | Slightly soluble in water |
| Appearance | Not available | White to brownish crystalline solid | Colorless solid that darkens on exposure to air |
Note: The properties for this compound are based on computed data where experimental values are unavailable.
Synthesis and Reactivity
The synthesis of this compound can be achieved through the bromination of 1,4-diaminonaphthalene. This process involves treating 1,4-diaminonaphthalene with a brominating agent in a suitable solvent. The reaction conditions, such as temperature and reaction time, are crucial for achieving a good yield of the desired product.
The reactivity of these diamines is largely dictated by the nucleophilicity of the amino groups and the nature of the aromatic system.
-
o-Phenylenediamine: The adjacent amino groups readily participate in condensation reactions with dicarbonyl compounds to form heterocyclic systems like benzimidazoles.
-
1,8-Diaminonaphthalene: The peri-disposed amino groups can react with suitable reagents to form perimidines.
-
This compound: The presence of electron-withdrawing bromine atoms is expected to reduce the nucleophilicity of the amino groups compared to the unsubstituted naphthalenediamines. However, the bromine atoms themselves serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex structures. This dual functionality is a key advantage in multi-step synthetic strategies.
Experimental Protocols
Synthesis of 1,4-Diamino-2,3-dibromonaphthalene:
A general method involves the reaction of 1,4-diaminonaphthalene with a brominating agent. For instance, N-bromosuccinimide (NBS) can be used as the brominating agent in a solvent like dichloromethane (DCM). The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the reactivity and minimize side products. The molar ratio of the reactants and the reaction time are optimized to maximize the yield of the dibrominated product.
The following diagram illustrates a generalized workflow for the synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Applications and Performance Comparison
The unique substitution pattern of this compound makes it a valuable building block in several areas:
-
Dye and Pigment Synthesis: The diamino naphthalene core can be diazotized and coupled to form azo dyes with specific chromophoric properties. The bromine substituents can further be used to tune the color and fastness properties of the dyes.
-
Fluorescent Materials: The naphthalene moiety is inherently fluorescent. Modification of the electronic properties through the amino and bromo groups can lead to the development of novel fluorescent probes and materials for sensing and imaging applications.
-
Materials Science: The ability to undergo further reactions via the bromine atoms allows for the incorporation of this diamine into polymers and other advanced materials with tailored electronic and optical properties.
A direct experimental performance comparison with o-phenylenediamine and 1,8-diaminonaphthalene is not available. However, a logical comparison based on their structures can be made:
References
performance analysis of 1,4-Dibromonaphthalene-2,3-diamine based OLEDs
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Naphthalene-Based Blue Emitters
The following table summarizes the key performance metrics of several OLEDs employing different naphthalene-based emitting materials. These materials showcase the potential of the naphthalene core in achieving efficient blue electroluminescence.
| Emitter Material | Host Material | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| 7-(1-(1-(2-(diphenylamino)-9,9-diethyl-9H-fluoren-7- yl)naphthalen-4-yl)naphthalen-4-yl)-9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine | Not specified in abstract | 2.30 | 2.79 | 1.19 | (0.14, 0.12) | [1] |
| 10-(dibenzo[b,d]furan-4-yl)-9-(naphthalene-2-yl)anthracene | Not specified in abstract | 1.99 | 2.32 | 1.36 | (0.17, 0.14) | |
| Naphthalene-Embedded Multi-Resonance Emitter (SNB) | Not specified in abstract | 7.9 (doped), 29.1 (sensitized) | Not specified | Not specified | Not specified | [2] |
| 7,7,13,13-tetramethyl-N⁵,N⁵,N¹¹,N¹¹-tetra-p-tolyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene-5,11-diamine (DANIF) | 9,10-di(2-naphthyl)anthracene | Not specified | 11.0 | Not specified | (0.15, 0.22) | [3] |
| Acridine and Naphthalene-fused Chromophore (NAPPI) | Not specified in abstract | 5.17 | Not specified | Not specified | (0.153, 0.044) | [4] |
Experimental Protocols
The fabrication of OLEDs is a multi-step process requiring precise control over layer thickness and deposition conditions. Below is a generalized experimental protocol for the fabrication of a multilayered OLED based on vacuum thermal evaporation, a common technique for small-molecule organic materials.
Substrate Cleaning:
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned to ensure a pristine surface for film deposition.
-
Ultrasonic cleaning in a detergent solution (e.g., 1% Hellmanex solution).[5]
-
Thorough rinsing with deionized water.
-
Ultrasonic cleaning in isopropyl alcohol (IPA).[5]
-
Final rinsing with deionized water.
-
Drying in an oven or with a stream of dry nitrogen.
-
Oxygen plasma or UV-ozone treatment to enhance the work function of ITO and improve hole injection.[6]
Organic Layer Deposition:
The organic layers are deposited sequentially onto the cleaned ITO substrate in a high-vacuum chamber (typically at a base pressure of <10⁻⁶ Torr) through thermal evaporation.
-
Hole Injection Layer (HIL): A material with a high highest occupied molecular orbital (HOMO) level, such as 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPD), is deposited to facilitate the injection of holes from the anode.
-
Hole Transport Layer (HTL): A material with good hole mobility, often NPD as well, is deposited to transport holes to the emissive layer.
-
Emissive Layer (EML): The naphthalene-based emitter is co-evaporated with a host material. The doping concentration of the emitter is a critical parameter that affects device efficiency and color purity.
-
Hole Blocking Layer (HBL): A material with a low HOMO level is deposited to confine holes within the emissive layer, preventing them from reaching the cathode.
-
Electron Transport Layer (ETL): A material with good electron mobility, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃), is deposited to transport electrons from the cathode to the emissive layer.
-
Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF) or lithium quinolate (Liq), is deposited to facilitate electron injection from the cathode.[1]
Cathode Deposition:
A metal cathode, typically aluminum (Al) or a bilayer of a low work-function metal and Al, is deposited on top of the organic stack through a shadow mask to define the active area of the device.
Encapsulation:
To prevent degradation from atmospheric moisture and oxygen, the fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy sealant. A getter material is often included to absorb any residual moisture.
Visualizations
Experimental Workflow for OLED Fabrication
Caption: A generalized workflow for the fabrication of a multilayer OLED device.
Simplified Energy Level Diagram of a Naphthalene-Based OLED
References
- 1. Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Die...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An acridine and naphthalene-fused chromophore for Rec. 2020 standard deep-blue OLEDs with high color purity and low-efficiency roll-off - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. ossila.com [ossila.com]
- 6. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
A Guide to the Validation of Theoretical Models for 1,4-Dibromonaphthalene-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of theoretical models of 1,4-Dibromonaphthalene-2,3-diamine, a molecule of interest in the synthesis of dyes, pigments, and fluorescent materials. Due to a lack of published, comprehensive theoretical and experimental studies on this specific molecule, this document outlines a recommended approach. This involves leveraging data from close structural analogs and proposing a workflow for direct validation.
Current State of Research and Proposed Theoretical Models
Therefore, this guide puts forth a proposed theoretical approach for researchers to model this compound and outlines the necessary experimental validation.
Proposed Theoretical Modeling Protocol (DFT)
A robust theoretical model of this compound can be established using Density Functional Theory (DFT). The following table summarizes a recommended computational methodology.
| Parameter | Recommended Specification | Justification |
| Software | Gaussian, ORCA, etc. | Widely used and validated computational chemistry packages. |
| Method | B3LYP, M06-2X, or ωB97X-D | B3LYP is a reliable general-purpose functional. M06-2X and ωB97X-D are good for non-covalent interactions. |
| Basis Set | 6-311+G(d,p) or def2-TZVP | Provides a good balance of accuracy and computational cost for geometry optimization and property calculations. |
| Solvation Model | IEFPCM or SMD (e.g., in Cyclohexane) | To simulate solvent effects on electronic properties, aligning with experimental conditions for spectroscopy. |
| Calculations | Geometry Optimization, Frequency Analysis, UV-Vis/Fluorescence (TD-DFT) | To predict the stable structure, vibrational modes (IR/Raman), and electronic transition energies. |
Experimental Data for Model Validation
Direct experimental validation requires the synthesis and characterization of this compound. In the absence of a complete dataset for the target molecule, we present available data from a close structural analog, 1,4-Dibromonaphthalene-2,3-diol, and spectrofluorimetric data for a derivative of the target compound.
Comparative Crystallographic Data
The crystal structure of 1,4-Dibromonaphthalene-2,3-diol provides an excellent reference for validating the calculated geometry of the naphthalene core in a theoretical model of this compound.
| Parameter | Experimental (1,4-Dibromonaphthalene-2,3-diol) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0928 |
| b (Å) | 11.932 |
| c (Å) | 15.779 |
| V (ų) | 958.9 |
A theoretical geometry optimization of this compound should yield bond lengths and angles for the core naphthalene structure that are in close agreement with those observed for the diol analog.
Spectroscopic Data for Comparison
A 1995 study by Johansson, Andersson, and Olin investigated 2,3-diamino-1,4-dibromonaphthalene (Br₂-DAN) as a spectrofluorimetric reagent for selenium.[1] This provides valuable, albeit indirect, experimental data for the electronic properties of a derivative.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent |
| 4,7-dibromo-5,6-benzopiazselenol (Selenium complex of Br₂-DAN) | 383 or 518 | 577 | Cyclohexane |
A Time-Dependent DFT (TD-DFT) calculation on the selenium complex of this compound should predict electronic transitions that correlate with these experimental findings.
Experimental Protocols for Direct Validation
To achieve a direct and robust validation of a theoretical model, the synthesis and comprehensive characterization of this compound are necessary.
Synthesis Protocol
A potential synthesis route can be adapted from methods used for related diaminonaphthalene compounds. The following is a proposed workflow:
Caption: Proposed synthesis workflow for this compound.
Spectroscopic and Structural Characterization Protocols
| Experiment | Protocol | Purpose for Validation |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). | Comparison of experimental chemical shifts with those predicted by DFT (using the GIAO method). |
| Infrared (IR) Spectroscopy | A solid-state IR spectrum (e.g., using a KBr pellet) should be obtained. | Validation of the calculated vibrational frequencies from the DFT frequency analysis. |
| UV-Vis Spectroscopy | Absorption spectra should be recorded in a non-polar (e.g., cyclohexane) and a polar solvent (e.g., ethanol). | Comparison of the experimental λ_max values with the electronic transitions predicted by TD-DFT. |
| Fluorescence Spectroscopy | Excitation and emission spectra should be recorded in a suitable solvent. | Validation of the predicted fluorescence properties from TD-DFT calculations. |
| X-ray Crystallography | Single crystals of the compound should be grown and analyzed by X-ray diffraction. | Provides the definitive experimental geometry (bond lengths, bond angles, dihedral angles) for direct comparison with the DFT optimized structure. |
Logical Workflow for Model Validation
The following diagram illustrates the logical flow for a comprehensive validation of a theoretical model for this compound.
Caption: Logical workflow for the validation of theoretical models.
Alternative and Competing Models
In the absence of established models for this compound, researchers can compare their findings with theoretical and experimental data for other diaminonaphthalene isomers. This comparative analysis can provide insights into the electronic and structural effects of the substituent positions.
| Alternative Compound | Key Differences | Potential for Comparison |
| 1,5-Diaminonaphthalene | Amino groups are on different rings. | Comparison of electronic properties and antioxidant potential. |
| 1,8-Diaminonaphthalene | Amino groups are peri-substituted, leading to unique reactivity. | Provides a contrast in steric and electronic effects. |
| 2,3-Diaminonaphthalene | Lacks the bromo substituents. | Isolates the electronic contribution of the bromine atoms. |
This guide provides a roadmap for the systematic theoretical modeling and experimental validation of this compound. By following these proposed workflows, researchers can develop a robust and validated computational model for this compound, which can aid in the design of new materials and understanding its chemical properties.
References
A Comparative Spectroscopic Guide to 1,4-Dibromonaphthalene-2,3-diamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1,4-Dibromonaphthalene-2,3-diamine and its positional isomers. Due to a scarcity of publicly available experimental data for many of these specific isomers, this document focuses on predicting their spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). This approach offers a foundational understanding for researchers involved in the synthesis and characterization of these compounds.
Introduction to Dibromonaphthalene-diamine Isomers
This compound is an aromatic compound with a naphthalene core substituted with two bromine atoms and two amine groups. The arrangement of these substituents on the naphthalene rings gives rise to a variety of positional isomers, each with unique electronic and steric properties. These differences are reflected in their spectroscopic signatures. For this guide, we will consider the target compound and three other representative isomers to illustrate the expected spectroscopic variations.
Isomers Under Consideration:
-
Isomer 1 (Target): this compound (CAS: 103598-22-7)[1]
-
Isomer 2: 1,5-Dibromo-2,6-diaminonaphthalene
-
Isomer 3: 2,6-Dibromo-1,5-diaminonaphthalene
-
Isomer 4: 1,8-Dibromo-2,7-diaminonaphthalene
Comparative Spectroscopic Data
The following tables summarize the known and predicted spectroscopic data for the selected isomers.
Table 1: ¹H NMR Spectroscopy Data (Predicted)
Predicted chemical shifts (δ) in ppm. These are estimations based on substituent effects on the naphthalene ring. Actual values may vary.
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) | Predicted Amine Proton Chemical Shifts (ppm) | Key Differentiating Features |
| 1 (1,4-Br, 2,3-NH₂) ** | Two singlets for the protons on the unsubstituted ring (approx. 7.5-8.0 ppm). | Broad singlet (approx. 4.0-5.0 ppm) | High symmetry in the unsubstituted ring. |
| 2 (1,5-Br, 2,6-NH₂) | Four distinct signals in the aromatic region, likely appearing as doublets and triplets. | Two distinct broad singlets for the amine protons due to different environments. | Lower symmetry compared to Isomer 1, leading to more complex splitting patterns. |
| 3 (2,6-Br, 1,5-NH₂) | Two doublets and two singlets in the aromatic region. | One broad singlet for the equivalent amine protons. | Higher symmetry than Isomer 2, but different from Isomer 1. |
| 4 (1,8-Br, 2,7-NH₂) ** | Four distinct signals in the aromatic region, likely appearing as doublets and triplets. | Two distinct broad singlets for the amine protons. | Significant steric interaction between the peri-substituents (1-Br and 8-Br, and potentially the amine groups) may lead to unique chemical shifts. |
Table 2: ¹³C NMR Spectroscopy Data (Predicted)
Predicted chemical shifts (δ) in ppm.
| Isomer | Predicted Number of Aromatic Carbon Signals | Predicted Chemical Shift Ranges (ppm) | Key Differentiating Features |
| 1 (1,4-Br, 2,3-NH₂) ** | 5 | C-Br: ~110-120; C-NH₂: ~140-150; Other aromatic C: ~120-135 | Fewer signals due to symmetry. |
| 2 (1,5-Br, 2,6-NH₂) | 10 | C-Br: ~115-125; C-NH₂: ~135-145; Other aromatic C: ~120-130 | All 10 carbons are chemically non-equivalent. |
| 3 (2,6-Br, 1,5-NH₂) | 5 | C-Br: ~120-130; C-NH₂: ~140-150; Other aromatic C: ~110-130 | Fewer signals due to higher symmetry. |
| 4 (1,8-Br, 2,7-NH₂) ** | 10 | C-Br: ~120-130; C-NH₂: ~135-145; Other aromatic C: ~115-135 | All 10 carbons are chemically non-equivalent. |
Table 3: FT-IR and UV-Vis Spectroscopy Data (Predicted)
| Isomer | Predicted Key FT-IR Peaks (cm⁻¹) | Predicted UV-Vis λmax (nm) | Key Differentiating Features |
| 1 (1,4-Br, 2,3-NH₂) ** | N-H stretch: 3300-3500; C-N stretch: ~1300; C-Br stretch: 500-600 | Multiple bands; longest wavelength absorption expected to be significantly red-shifted due to adjacent amino groups. | The proximity of the two amino groups may influence the N-H stretching frequencies. |
| 2 (1,5-Br, 2,6-NH₂) | N-H stretch: 3300-3500; C-N stretch: ~1300; C-Br stretch: 500-600 | Longest wavelength absorption is expected to be at a shorter wavelength compared to Isomer 1. | The electronic communication between the amino and bromo groups is different from Isomer 1. |
| 3 (2,6-Br, 1,5-NH₂) | N-H stretch: 3300-3500; C-N stretch: ~1300; C-Br stretch: 500-600 | Similar to Isomer 2, but the positions of the substituents will lead to subtle differences in the absorption maxima. | The different substitution pattern affects the molecular dipole moment and transition energies. |
| 4 (1,8-Br, 2,7-NH₂) ** | N-H stretch: 3300-3500; C-N stretch: ~1300; C-Br stretch: 500-600 | Steric hindrance may cause a blue shift in the absorption maxima compared to less hindered isomers. | Peri-interactions can distort the planarity of the naphthalene ring, affecting electronic transitions. |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Weight ( g/mol ) | Predicted Fragmentation Pattern |
| All Isomers | 315.99[1] | The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). Fragmentation may involve the loss of bromine atoms (M-Br) and subsequent loss of HCN from the amine groups. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of dibromonaphthalene-diamine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
2D NMR (Optional): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton and carbon signals.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the proton signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal.
-
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H, C-N, and C-Br stretches, as well as aromatic C-H and C=C vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Use a mass spectrometer capable of high resolution to determine the exact mass.
-
Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion peak.
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions. The isotopic pattern for bromine is a key diagnostic feature.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of the synthesized isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of dibromonaphthalene-diamine isomers.
Conclusion
This guide provides a framework for the spectroscopic comparison of this compound and its isomers. While experimental data is limited, the predicted spectroscopic properties based on known substituent effects offer valuable insights for researchers. The distinct patterns in NMR, the subtle shifts in IR and UV-Vis spectra, and the consistent mass spectrometry data collectively provide a powerful toolkit for the unambiguous identification and characterization of these compounds. It is anticipated that as these molecules are further investigated, experimental data will become available to validate and refine these predictions.
References
Comparative Electrochemical Analysis of 2,3-Diaminonaphthalene Derivatives as Analogues for 1,4-Dibromonaphthalene-2,3-diamine
A comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical properties of 2,3-diaminonaphthalene and its derivatives. This guide provides a comparative analysis of their redox behavior, supported by experimental data and detailed protocols, offering insights into the electrochemical characteristics of related diaminonaphthalene systems.
Introduction
This guide presents a comparative analysis of the electrochemical properties of 2,3-diaminonaphthalene and its Schiff-base derivative, serving as valuable proxies for understanding the potential electrochemical behavior of 1,4-Dibromonaphthalene-2,3-diamine derivatives. The data is compiled from published research and presented in a clear, comparative format.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for 2,3-diaminonaphthalene and its N,N'-bis(1H-pyrrole-2-yl)methylene derivative. These compounds illustrate the electrochemical activity of the DAN core and the influence of N-substitution on its redox properties.
| Compound | Technique | Electrode | Key Electrochemical Parameters | Reference |
| 2,3-Diaminonaphthalene (DAN) | Differential Pulse Voltammetry (DPV) | Carbon Paste Electrode (CPE) | Measurement of unreacted DAN in the presence of nitrite. The electrochemical signal of DAN is used for indirect quantification.[1][2] | [1][2] |
| Poly(2,3-diaminonaphthalene) | Electropolymerization | Not specified | Formal redox potential of the polymer film is approximately -0.20 V (vs. SCE) in 0.2 M NaClO4 aqueous solution (pH 1.0).[3] | [3] |
| N,N'-bis(1H-pyrrole-2-yl)methylene naphthalene-2,3-diamine (Schiff-base of DAN) | Cyclic Voltammetry (CV) | Screen-Printed Carbon Electrode (SPCE) | A well-defined, reversible redox couple was observed at -0.429 V (vs. Ag/AgCl).[4] | [4] |
Experimental Protocols
Detailed methodologies for the electrochemical experiments cited in this guide are provided below. These protocols offer a practical foundation for researchers looking to replicate or adapt these techniques for their own studies on related compounds.
Protocol 1: Voltammetric Determination of Nitrite using 2,3-Diaminonaphthalene[1][2]
This method is based on the reaction of 2,3-diaminonaphthalene with nitrite to form 1-H-naphthotriazole. The unreacted DAN is then measured electrochemically.
-
Apparatus: A conventional three-electrode system with a carbon paste electrode (CPE) as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
-
Procedure:
-
In an acidic medium, a known concentration of 2,3-diaminonaphthalene is reacted with a sample containing nitrite.
-
After the reaction is complete, the solution is analyzed using differential pulse voltammetry (DPV).
-
The DPV is recorded over a potential range that encompasses the oxidation peak of the unreacted DAN.
-
The decrease in the peak current of DAN is proportional to the concentration of nitrite in the sample.
-
-
Optimized Parameters: The pH of the reaction medium, reaction time, and the initial concentration of DAN are critical parameters that need to be optimized for maximum sensitivity.[1][2]
Protocol 2: Electrochemical Characterization of a 2,3-Diaminonaphthalene Schiff-base Derivative[4]
This protocol details the cyclic voltammetric analysis of a Schiff-base synthesized from 2,3-diaminonaphthalene and pyrrole-2-carboxaldehyde.
-
Apparatus: A screen-printed carbon electrode (SPCE) system connected to a potentiostat.
-
Procedure:
-
The SPCE is modified with the Fe-Schiff-base ligand complex.
-
Cyclic voltammetry is performed in an electrochemical window of -1.0 V to +1.0 V versus a silver/silver chloride (Ag/AgCl) reference electrode.
-
The scan rate is varied to investigate the nature of the redox process.
-
-
Observations: A well-defined and reversible redox couple was observed, indicating stable one-electron transfer processes for the modified electrode.[4]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a typical electrochemical analysis experiment.
Caption: A flowchart of the general experimental workflow for electrochemical analysis.
Caption: The influence of substituents on the redox potential of the naphthalene core.
References
A Comparative Analysis of Synthesis Methods for 1,4-Dibromonaphthalene-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Intermediate
The synthesis of 1,4-Dibromonaphthalene-2,3-diamine is a critical step in the development of various advanced materials and pharmaceutical compounds. This guide provides a comparative study of different synthesis methods, focusing on key performance indicators such as yield and purity, supported by experimental data. The objective is to offer researchers a comprehensive overview to aid in the selection of the most suitable method for their specific applications.
Performance Comparison of Brominating Agents
A crucial step in the synthesis of this compound involves the bromination of 1,4-diaminonaphthalene. The choice of brominating agent significantly impacts the reaction's efficiency. Below is a summary of the performance of different brominating agents based on experimental data.
| Brominating Agent | Yield (%) | Purity (%) |
| Dibromohydantoin | 98.1 | 99 |
| N-Bromosuccinimide (NBS) | 94.9 | 94 |
| Bromine | - | - |
Data sourced from patent CN109180423B. The patent mentions the use of bromine but provides specific yield and purity data for dibromohydantoin and NBS, noting that the use of bromine also results in the desired product.
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound from 1,4-diaminonaphthalene, as described in the cited literature.
Synthesis of 1,4-diamino-2,3-dibromonaphthalene:
-
In a suitable reaction vessel, dissolve 1,4-diaminonaphthalene in Dichloromethane (DCM) as the solvent.
-
Stir the mixture uniformly and cool the solution to a temperature range of 0-5 °C.
-
While maintaining the temperature, add the selected brominating agent (e.g., dibromohydantoin, N-Bromosuccinimide, or bromine).
-
Allow the reaction to proceed at 0-5 °C for a duration of 4-10 hours, ensuring continuous stirring.
-
Upon completion of the reaction, the product, 1,4-diamino-2,3-dibromonaphthalene, is obtained as a light pink solid.
This method is noted for its mild reaction conditions, minimal byproducts, and high yield (≥90%).[1]
Synthesis Workflow
The synthesis of this compound from 1,4-diaminonaphthalene is a direct bromination reaction. The general workflow is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Discussion
The presented data indicates that the choice of brominating agent has a discernible effect on the yield and purity of the final product. Dibromohydantoin appears to provide the highest yield and purity under the described experimental conditions. The synthesis method itself is advantageous due to its operational simplicity, mild conditions, and high efficiency, making it an attractive option for laboratory and potential scale-up production.
Researchers should consider these factors when selecting a synthetic route for this compound. The provided protocol and comparative data serve as a valuable starting point for optimizing reaction conditions to meet specific research and development needs. Further studies could explore the cost-effectiveness and scalability of each brominating agent to provide a more complete economic comparison.
References
A Comparative Guide to the DFT Analysis of 1,4-Dibromonaphthalene-2,3-diamine and its Analogues
This guide provides a comparative analysis of the electronic and structural properties of 1,4-Dibromonaphthalene-2,3-diamine and its analogues, leveraging Density Functional Theory (DFT) studies. Due to the limited availability of direct experimental and computational data for this compound, this guide focuses on a detailed comparison with closely related diaminonaphthalene isomers. The provided data and protocols are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the computational chemistry and synthesis of this class of compounds.
Data Presentation: Comparative DFT Analysis of Diaminonaphthalene Isomers
The following tables summarize key quantitative data obtained from DFT calculations on various diaminonaphthalene isomers. These analogues provide a baseline for understanding the potential electronic properties of this compound. The calculations were performed using the B3LYP method with a 6-31G(d,p) basis set.[1][2]
Table 1: Calculated Electronic Properties of Naphthalene and Diaminonaphthalene Isomers
| Molecule | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Naphthalene | -384.80 | -6.31 | -1.41 | 4.90 |
| 1,2-Diaminonaphthalene | -495.34 | -5.14 | -0.95 | 4.19 |
| 1,4-Diaminonaphthalene | -495.35 | -5.01 | -1.03 | 3.98 |
| 1,5-Diaminonaphthalene | -495.35 | -5.06 | -0.98 | 4.08 |
| 1,8-Diaminonaphthalene | -495.34 | -5.09 | -0.90 | 4.19 |
| 2,3-Diaminonaphthalene | -495.34 | -5.01 | -0.95 | 4.06 |
| 2,6-Diaminonaphthalene | -495.35 | -4.98 | -1.03 | 3.95 |
Table 2: Calculated Global Reactivity Descriptors of Naphthalene and Diaminonaphthalene Isomers
| Molecule | Ionization Potential (eV) | Electron Affinity (eV) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |
| Naphthalene | 8.12 | 0.18 | 3.97 | 0.25 | 2.18 |
| 1,2-Diaminonaphthalene | 6.94 | 0.38 | 3.28 | 0.30 | 2.65 |
| 1,4-Diaminonaphthalene | 6.78 | 0.49 | 3.15 | 0.32 | 2.76 |
| 1,5-Diaminonaphthalene | 6.83 | 0.43 | 3.20 | 0.31 | 2.73 |
| 1,8-Diaminonaphthalene | 6.89 | 0.38 | 3.26 | 0.31 | 2.69 |
| 2,3-Diaminonaphthalene | 6.78 | 0.43 | 3.18 | 0.31 | 2.74 |
| 2,6-Diaminonaphthalene | 6.75 | 0.49 | 3.13 | 0.32 | 2.79 |
Experimental Protocols
The following section details the methodologies for the synthesis and characterization of this compound. The protocols are based on established procedures for the synthesis of related brominated and aminated naphthalene derivatives.[3][4]
Synthesis of 1,4-Dibromonaphthalene (Precursor)
-
Reaction Setup: In a 2000 ml glass flask equipped with a stirrer, 128 g of naphthalene is dissolved in 700 ml of trichloromethane at room temperature.[3]
-
Bromination: A solution of 10 g of iodine in 352 g of bromine is added slowly to the naphthalene solution over a period of one hour with continuous stirring.[3]
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography to determine the conversion of naphthalene and the formation of dibromonaphthalene isomers.
-
Workup: After the reaction is complete, the aqueous phase is separated. The organic phase, containing the product, is analyzed. The primary products are typically 1,4-dibromonaphthalene and 1,5-dibromonaphthalene.[3]
-
Purification: The desired 1,4-dibromonaphthalene can be separated from the isomeric mixture by crystallization.[4]
Synthesis of this compound
A plausible synthetic route to the title compound involves the nitration of 1,4-dibromonaphthalene followed by reduction of the nitro groups to amines.
-
Nitration: 1,4-dibromonaphthalene is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic ring, preferentially at the 2 and 3 positions.
-
Reduction: The resulting 1,4-dibromo-2,3-dinitronaphthalene is then reduced to this compound. This can be achieved using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Purification: The final product is purified by recrystallization or column chromatography.
Characterization
The synthesized compounds would be characterized using a range of spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compounds.
-
FTIR Spectroscopy: Fourier-transform infrared spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino groups.
-
UV-Vis Spectroscopy: UV-visible spectroscopy is used to study the electronic transitions within the molecule. For instance, 2,3-diaminonaphthalene exhibits absorption bands at approximately 230 nm, 288 nm, and 349 nm, which are attributed to π-π* transitions of the aromatic rings and the imine group, respectively.[5]
-
Mass Spectrometry: Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Mandatory Visualization
The following diagram illustrates a typical workflow for the DFT analysis of a molecule like this compound.
Caption: A flowchart illustrating the typical workflow for a DFT analysis of a molecule.
References
A Comparative Guide to Assessing the Purity of Synthesized 1,4-Dibromonaphthalene-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to evaluating the purity of synthesized 1,4-Dibromonaphthalene-2,3-diamine, with a comparative analysis of alternative compounds and detailed experimental protocols.
Introduction
This compound is a crucial building block in the synthesis of various heterocyclic compounds, finding applications in materials science and as an intermediate in the pharmaceutical industry. The purity of this diamine is paramount as impurities can significantly impact the yield, and the biological and physical properties of the final products. This guide provides a detailed comparison of analytical methods for assessing the purity of synthesized this compound and compares it with alternative aromatic diamines used in similar synthetic routes.
Purity Assessment of this compound
The purity of synthesized this compound can be effectively determined using several analytical techniques. The choice of method often depends on the expected impurities, the required accuracy, and the available instrumentation. The primary methods for quantitative purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision and accuracy, suitable for routine quality control. | Requires a reference standard, potential for co-elution of impurities. | ≥95% |
| GC-MS | Separation based on volatility and polarity, identification by mass-to-charge ratio. | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | >97% |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. | Can determine absolute purity |
Alternative Compounds and Their Purity Assessment
In the synthesis of various heterocyclic systems, other aromatic diamines can be employed as alternatives to this compound. The choice of diamine can influence the properties of the final product. The purity assessment of these alternatives is equally critical.
Table 2: Comparison with Alternative Aromatic Diamines
| Compound | Common Applications | Purity Assessment Methods | Commercially Available Purity |
| 2,3-Diaminonaphthalene | Precursor for fluorescent probes and sensors. | HPLC-UV, Fluorimetry[1] | ≥95%, ≥98%[1] |
| 1,8-Diaminonaphthalene | Synthesis of pigments, perimidines, and proton sponges. | Titration, Recrystallization, Sublimation[2][3] | 99% |
| o-Phenylenediamine | Synthesis of benzodiazepines, quinoxalines, and other heterocycles. | HPLC, GC-MS | >98% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 50-500 m/z.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. Derivatization with a silylating agent may be necessary to increase volatility.
-
Quantification: Purity is assessed by the area percentage of the main peak relative to all detected peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity certified reference material with a known chemical shift that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.
-
Acquisition Parameters: A 90° pulse angle, a long relaxation delay (at least 5 times the longest T1 of the signals of interest), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The spectra are phased and baseline-corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.
Caption: Experimental workflow for purity assessment.
Logical Decision Making in Method Selection
The choice of the analytical method depends on several factors. The following decision tree can guide the selection process.
References
Benchmarking 1,4-Dibromonaphthalene-2,3-diamine: A Comparative Guide for Advanced Material Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, the selection of appropriate molecular building blocks is paramount to achieving desired performance characteristics. This guide provides a comparative analysis of 1,4-Dibromonaphthalene-2,3-diamine, a versatile precursor for novel dyes, pigments, and functional polymers, against a well-established high-performance material from the naphthalene diimide (NDI) family. While direct, extensive quantitative data for derivatives of this compound remains an area of active research, this guide offers a framework for its evaluation by presenting its known attributes alongside the benchmarked performance of a representative NDI compound.
Data Presentation: A Comparative Overview
The following table summarizes the key properties of this compound and a representative high-performance n-type organic semiconductor, N,N'-bis(cyclohexyl)naphthalene-1,4,5,8-bis(dicarboximide), to illustrate the performance targets for materials derived from the former.
| Property | This compound | N,N'-bis(cyclohexyl)naphthalene-1,4,5,8-bis(dicarboximide) (Representative NDI) |
| CAS Number | 103598-22-7 | 50558-43-5 |
| Molecular Formula | C₁₀H₈Br₂N₂ | C₂₆H₂₆N₂O₄ |
| Molecular Weight | 315.99 g/mol | 430.50 g/mol |
| Primary Application | Precursor for dyes, pigments, fluorescent materials, and polymers.[1] | n-type semiconductor in Organic Field-Effect Transistors (OFETs).[2] |
| Electron Mobility (μe) | Data not available for specific derivatives. | Up to 6 cm²/(V·s)[2] |
| Thermal Stability | Expected to be a precursor to thermally stable polymers. | High thermal and oxidative stability.[3] |
| Solubility | Soluble in common organic solvents. | Solubility can be tuned by altering the imide substituents. |
| Synthesis | Serves as a reactive building block for condensation reactions. | Synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride and an amine.[3] |
Experimental Protocols
To provide a standardized basis for comparison, the following sections detail the methodologies for synthesizing a representative derivative from this compound and for characterizing key performance metrics.
Synthesis of a Naphthalene Diimide Analog from this compound
This protocol describes a general procedure for the synthesis of a diimide derivative, which can be adapted for various functionalities.
Materials:
-
This compound
-
An appropriate dicarboxylic acid anhydride (e.g., phthalic anhydride)
-
High-boiling point solvent (e.g., m-cresol)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and a stoichiometric equivalent of the dicarboxylic acid anhydride in the high-boiling point solvent.
-
Purge the flask with an inert gas for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture to reflux under the inert atmosphere and maintain for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the precipitate by vacuum filtration and wash with the non-solvent to remove residual solvent and unreacted starting materials.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA is a standard method to evaluate the thermal stability of materials.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan.
-
Place the pan into the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
This protocol outlines the fabrication of a bottom-gate, top-contact OFET to measure the electron mobility of a semiconductor derived from this compound.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
The synthesized organic semiconductor
-
High-purity organic solvent (e.g., chloroform, toluene)
-
Gold (for source and drain electrodes)
Fabrication Procedure:
-
Clean the Si/SiO₂ substrate using a standard procedure (e.g., sonication in acetone, and isopropanol).
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the semiconductor film quality.
-
Dissolve the synthesized organic semiconductor in a suitable organic solvent.
-
Deposit a thin film of the semiconductor onto the substrate using a solution-based technique such as spin-coating or drop-casting.
-
Anneal the film at an optimized temperature to improve crystallinity and morphology.
-
Deposit the gold source and drain electrodes through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
Characterization:
-
Place the fabricated OFET device on a probe station.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
The electron mobility (μ) in the saturation regime is calculated from the transfer characteristics using the following equation:
IDS = (μ * Ci * W) / (2 * L) * (VGS - VT)²
Where:
-
IDS is the drain-source current
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
VGS is the gate-source voltage
-
VT is the threshold voltage
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and structures relevant to the evaluation of materials derived from this compound.
Caption: Synthetic pathway for a naphthalene diimide analog.
Caption: Bottom-gate, top-contact OFET architecture.
Caption: Experimental workflow for OFET fabrication.
References
Safety Operating Guide
Safe Disposal of 1,4-Dibromonaphthalene-2,3-diamine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) for 1,4-Dibromonaphthalene or a closely related compound and follow emergency procedures. This guide is intended for routine disposal of waste and does not replace institutional safety protocols or emergency response training.
This document provides detailed operational and disposal plans for 1,4-Dibromonaphthalene-2,3-diamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment.
I. Chemical and Safety Data Overview
| Property | 1,4-Dibromonaphthalene | 2,3-Diaminonaphthalene | This compound (Anticipated) |
| Appearance | White to Pale Yellow Powder/Crystals[1] | Brown Powder | Likely a solid, color may vary. |
| Molecular Formula | C₁₀H₆Br₂[1] | C₁₀H₁₀N₂[2] | C₁₀H₈Br₂N₂ |
| Hazards | Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[1][3] | Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2] | Assume similar hazards: skin, eye, and respiratory irritant. Handle with appropriate personal protective equipment. |
| Incompatible Materials | Strong oxidizing agents.[3] | Strong oxidizing agents, Strong acids, Strong bases.[2] | Strong oxidizing agents, strong acids, and strong bases. |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection.[2] Use in a well-ventilated area or under a chemical fume hood.[1][2] | Protective gloves, protective clothing, eye protection, face protection.[2] Use in a well-ventilated area or under a chemical fume hood.[2] | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory. Work in a certified chemical fume hood. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be conducted in accordance with all local, state, and federal regulations. As a brominated aromatic compound, it is classified as hazardous waste.[5]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid waste, including residual powder and contaminated items (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound must be placed in the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a chemical fume hood. The resulting solvent rinse should be collected as liquid hazardous waste.
-
-
Liquid Waste:
-
Collect any solutions containing this compound or solvent rinses in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
The container must be compatible with the solvents used.
-
Label the container as "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.
-
2. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][3]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
-
The primary method for the disposal of brominated aromatic compounds is high-temperature incineration at a licensed hazardous waste facility.[5] These facilities are equipped with emission control systems to manage harmful by-products.[5]
III. Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
If the spill is significant, restrict access to the laboratory.
-
-
Personal Protection:
-
Don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For large spills or if there is a risk of airborne dust, respiratory protection may be necessary.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[3] Avoid generating dust.[3] Using a vacuum cleaner equipped with a HEPA filter is also a suitable option.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination:
-
Wipe down the spill area with a suitable solvent and paper towels. Collect the decontamination materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4-Dibromonaphthalene-2,3-diamine
Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Dibromonaphthalene-2,3-diamine was located. The following guidance is based on the SDS for the closely related compound, 2,3-Diaminonaphthalene, and general principles for handling halogenated aromatic amines. Researchers should handle this chemical with caution and treat it as potentially hazardous.
Immediate Safety and Handling Information
This document provides crucial safety protocols for the handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for the safety of all personnel.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Consider Tyvek-type disposable clothing or sleeves. | Prevents skin irritation and potential absorption of the chemical. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A half-face respirator is recommended where the neat chemical is weighed and diluted. | Minimizes the risk of respiratory irritation from inhaling dust or vapors. |
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus (SCBA) and full protective gear.[1] |
| Spill | Remove all sources of ignition. Dampen the solid spill material with 60-70% ethanol and transfer to a suitable container. Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material. Seal contaminated materials in a vapor-tight plastic bag for disposal. Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and environmental protection.
Handling and Storage Protocol
-
Engineering Controls : Always use this chemical within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are close to the workstation location.[1]
-
Handling Practices : Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, vapor, mist, or gas.[1] Avoid dust formation. Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up. Consider storing at refrigerated temperatures under an inert atmosphere.
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[1] All disposal practices must be in accordance with local, state, and federal regulations. Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
